Rbin-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4S/c1-7(2)6-19-13-16-12-11(17-18-13)9-4-3-8(14)5-10(9)15-12/h3-5H,1,6H2,2H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDAOBDZJJZJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=C(N2)C=C(C=C3)Br)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Rbin-2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Rbin-2, a potent and selective small molecule inhibitor of eukaryotic ribosome biogenesis. By directly targeting the essential AAA+ ATPase Midasin (Mdn1), this compound provides a powerful tool for dissecting the intricate process of ribosome assembly and presents a potential avenue for therapeutic intervention in diseases characterized by dysregulated ribosome production, such as cancer. This document provides a comprehensive overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism: Inhibition of Midasin's ATPase Activity Disrupts 60S Ribosome Subunit Assembly
This compound exerts its biological effect through the direct, reversible, and selective inhibition of Midasin (Mdn1), a crucial enzyme in the biogenesis of the large 60S ribosomal subunit.[1][2] Midasin, a member of the AAA+ (ATPases Associated with diverse cellular Activities) protein family, utilizes the energy from ATP hydrolysis to facilitate the assembly and maturation of ribosomal precursors.[1] this compound specifically targets and inhibits this ATPase activity, thereby stalling the ribosome assembly line.[1]
The inhibitory action of this compound is dose-dependent, though it plateaus at approximately 50% inhibition, suggesting that it may act on a specific subset of Mdn1's ATPase domains or that its binding affects a particular conformational state of the enzyme.[1] This inhibition has been demonstrated to be significantly more potent than its structural analog, Rbin-1. The specificity of this compound for Mdn1 has been confirmed through studies involving yeast strains with mutations in the MDN1 gene. Strains with a sensitivity-conferring mutation (mdn1-L1113F) show increased susceptibility to this compound, while those with a resistance-conferring mutation (mdn1-F1093L) are substantially less affected.
The primary consequence of Mdn1 inhibition by this compound is the disruption of the assembly of Nsa1 particles, which are nucleolar precursors to the 60S ribosomal subunit. This leads to an overall decrease in the production of mature 60S subunits and a subsequent impairment of protein synthesis, ultimately inhibiting cell growth.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound action on 60S ribosome subunit biogenesis.
Caption: Workflow for characterizing the activity and mechanism of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analog Rbin-1.
Table 1: In Vitro and In Vivo Potency of this compound
| Compound | GI50 (nM) | ATPase Inhibition at 1 µM | Apparent EC50 (µM) |
| This compound | 14 ± 1 | ~40% | ~0.3 |
| Rbin-1 | 136 ± 7 | ~40% | Not Reported |
Data sourced from Kawashima et al., 2016.
Table 2: Effect of Mdn1 Mutations on this compound Activity
| Mdn1 Strain | This compound Activity |
| Wild-type | Sensitive |
| mdn1-F1093L (Resistance-conferring) | Substantially Reduced |
| mdn1-L1113F (Sensitivity-conferring) | Increased |
Data interpretation from Kawashima et al., 2016.
Detailed Experimental Protocols
In Vitro Mdn1 ATPase Activity Assay
This protocol is adapted from the methods described for characterizing Rbin-1 and its analogs.
Objective: To measure the dose-dependent inhibition of recombinant Mdn1's ATPase activity by this compound.
Materials:
-
Purified recombinant Mdn1 protein (wild-type and mutant forms)
-
This compound (dissolved in DMSO)
-
ATPase assay buffer (specific composition to be optimized, but typically includes Tris-HCl, MgCl2, KCl, and DTT)
-
ATP
-
Malachite green-based phosphate detection reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a dilution series of this compound in DMSO. The final DMSO concentration in all wells should be kept constant (e.g., 1%).
-
In a 96-well plate, add the ATPase assay buffer.
-
Add the purified Mdn1 protein to each well to a final concentration that yields a robust signal.
-
Add the diluted this compound or DMSO (as a vehicle control) to the wells.
-
Pre-incubate the plate at the optimal temperature for Mdn1 activity (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding a saturating concentration of ATP to each well.
-
Incubate the plate at the reaction temperature for a time period within the linear range of the assay (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green reagent, which will form a colored complex with the free phosphate released from ATP hydrolysis.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the apparent EC50 value.
Northern Blot Analysis for rRNA Processing
This protocol is based on the methodology used to assess the impact of Rbin compounds on ribosome biogenesis.
Objective: To detect defects in pre-rRNA processing in yeast cells treated with this compound.
Materials:
-
Yeast cell culture (e.g., Saccharomyces cerevisiae)
-
This compound (dissolved in DMSO)
-
Yeast growth medium (e.g., YPD)
-
RNA extraction kit or reagents (e.g., hot acid phenol method)
-
DIG Northern Starter Kit (or similar non-radioactive labeling and detection system)
-
Agarose gel electrophoresis system
-
Formaldehyde
-
MOPS buffer
-
Positively charged nylon membrane
-
UV crosslinker
-
Hybridization oven
-
DIG-labeled probes specific for different pre-rRNA species and mature rRNAs
Procedure:
-
Grow yeast cells to mid-log phase in liquid culture.
-
Treat the cells with this compound at a concentration that inhibits growth (e.g., 10x GI50) or with DMSO as a control for a specified time (e.g., 1-2 hours).
-
Harvest the cells by centrifugation and extract total RNA using a standard protocol.
-
Quantify the RNA concentration and assess its integrity.
-
Denature an equal amount of total RNA from each sample by heating in a formaldehyde-containing loading buffer.
-
Separate the denatured RNA on a large 1.3% agarose gel containing 1.85% formaldehyde and MOPS buffer.
-
For visualization of abundant rRNAs (25S, 18S), stain the gel with a nucleic acid stain like GelRed.
-
Transfer the RNA from the gel to a positively charged nylon membrane using a capillary transfer system.
-
UV crosslink the RNA to the membrane.
-
Pre-hybridize the membrane in a hybridization solution at the appropriate temperature.
-
Hybridize the membrane overnight with a DIG-labeled probe specific for a particular pre-rRNA intermediate.
-
Wash the membrane under stringent conditions to remove unbound probe.
-
Block the membrane and incubate with an anti-DIG antibody conjugated to alkaline phosphatase.
-
Wash the membrane to remove excess antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the pattern of pre-rRNA intermediates to identify specific processing steps that are blocked or delayed by this compound treatment.
Competition Binding Assay using a Cross-linkable Rbin Analog
This protocol is a conceptual adaptation based on the use of Rbin-XL, a UV-cross-linkable analog of Rbin-1, to demonstrate target engagement.
Objective: To provide evidence for the direct binding of this compound to Mdn1 by competing with a tagged, cross-linkable analog.
Materials:
-
Purified Mdn1 protein constructs
-
A UV-cross-linkable and taggable Rbin analog (e.g., Rbin-XL, which contains a diazirine for cross-linking and an alkyne for click chemistry)
-
This compound
-
UV lamp (365 nm)
-
Click chemistry reagents (e.g., a fluorescent azide like rhodamine-azide, copper sulfate, and a reducing agent)
-
SDS-PAGE system
-
Fluorescence gel scanner and Coomassie staining reagents
Procedure:
-
In separate microcentrifuge tubes, mix the purified Mdn1 protein with either the cross-linkable Rbin analog alone or with the cross-linkable analog and a molar excess (e.g., 25-fold) of this compound.
-
Incubate the mixtures on ice in the dark for a defined period (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
Expose the samples to UV light to induce covalent cross-linking of the analog to its binding partner(s).
-
Perform a click chemistry reaction to attach a fluorescent tag (e.g., rhodamine) to the alkyne group of the cross-linked analog.
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Scan the gel using a fluorescence scanner to detect the rhodamine signal, which indicates the proteins that were cross-linked to the analog.
-
Subsequently, stain the same gel with Coomassie Brilliant Blue to visualize the total protein in each lane.
-
Quantify the fluorescence and Coomassie signals for the Mdn1 band in each lane.
-
A significant reduction in the fluorescent signal in the sample containing excess this compound, relative to the sample with the analog alone, indicates that this compound competes for the same binding site on Mdn1.
This comprehensive guide provides a detailed understanding of the mechanism of action of this compound, offering valuable insights for researchers investigating ribosome biogenesis and for professionals in the field of drug development. The provided data and protocols serve as a foundation for further exploration of this potent inhibitor and its potential applications.
References
Rbin-2 as a Potent and Specific Inhibitor of the AAA+ ATPase Midasin in Yeast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Rbin-2, a member of the ribozinoindole (Rbin) class of small molecules, as a potent, reversible, and specific inhibitor of the essential yeast AAA+ (ATPases Associated with diverse cellular activities) protein, Midasin (also known as Mdn1 or Rea1). Midasin plays a critical role in the biogenesis of the 60S ribosomal subunit, a fundamental process for cell growth and proliferation. This compound offers a powerful chemical tool to dissect the intricate steps of ribosome assembly and presents a potential avenue for therapeutic development. This document details the mechanism of action of this compound, provides quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and visualizes the associated cellular pathways.
Introduction to Midasin and its Role in Ribosome Biogenesis
Midasin is a large, ~560-600 kDa protein that is essential for cell viability in eukaryotes, including the budding yeast Saccharomyces cerevisiae and the fission yeast Schizosaccharomyces pombe.[1][2] It is characterized by a ring of six AAA+ ATPase domains and a long "tail" region culminating in a Metal Ion-Dependent Adhesion Site (MIDAS) domain.[2][3] Midasin functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel pre-ribosomal particles and facilitate the release of various biogenesis factors, a crucial step for the maturation and nuclear export of the pre-60S ribosomal subunit.[4]
Midasin's function is integral to several key transitions in the 60S subunit assembly line. It mediates the dissociation of the NOP7 complex from early pre-60S particles, a prerequisite for their export from the nucleolus to the nucleoplasm. Subsequently, it is recruited to nucleoplasmic pre-60S particles and, in an ATP-dependent manner, removes the ribosome biogenesis factor Rsa4, rendering the particles competent for export to the cytoplasm.
This compound: A Specific Chemical Probe for Midasin Function
The discovery of ribozinoindoles (Rbins), including the potent analog this compound, has provided researchers with a powerful tool for the acute and reversible inhibition of Midasin. This allows for the study of the dynamic processes of ribosome biogenesis with a temporal resolution not achievable with traditional genetic methods. This compound directly targets Midasin, and its inhibitory effect can be abrogated by a single point mutation (F1093L) in the mdn1 gene, confirming Midasin as its physiological target.
Quantitative Analysis of this compound Inhibition
The inhibitory effects of this compound on Midasin's ATPase activity and on yeast cell growth have been quantitatively characterized.
| Parameter | Value | Organism/System | Reference |
| This compound EC50 for Mdn1 ATPase Inhibition | ~0.3 µM | Recombinant S. pombe Mdn1 | |
| This compound Inhibition of Mdn1 ATPase Activity at 1 µM | ~50% (saturable) | Recombinant S. pombe Mdn1 | |
| Rbin-1 EC50 for Mdn1-FL ATPase Inhibition | 0.14 ± 0.12 µM | Recombinant Mdn1 | |
| Rbin-XL EC50 for Mdn1-FL ATPase Inhibition | 0.23 ± 0.33 µM | Recombinant Mdn1 | |
| Wild-type Mdn1 ATPase Activity | 1.5 ± 0.2 ATP s-1 | Recombinant S. pombe Mdn1 |
Note: Rbin-1 is a closely related analog of this compound. Rbin-XL is a cross-linkable analog of Rbin-1.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects.
In Vitro Midasin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified Midasin in the presence and absence of inhibitors.
Materials:
-
Purified recombinant Midasin (Mdn1) protein
-
Assay buffer: 25 mM HEPES-KOH (pH 7.5), 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol
-
ATP (saturating concentration)
-
This compound (or other analogs) dissolved in DMSO
-
Malachite green-based phosphate detection reagent or a coupled-enzyme assay system (e.g., pyruvate kinase/lactate dehydrogenase)
Procedure:
-
Prepare reaction mixtures in the assay buffer containing a constant concentration of Midasin.
-
Add varying concentrations of this compound (or a fixed concentration for single-point inhibition studies). A DMSO control is essential.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the reaction by adding ATP.
-
At various time points, take aliquots of the reaction and stop the reaction (e.g., by adding EDTA or denaturing the enzyme).
-
Quantify the amount of inorganic phosphate released using a malachite green assay or monitor the change in NADH absorbance in a coupled-enzyme assay.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the EC₅₀ value.
Yeast Growth Inhibition Assay
This assay determines the effect of this compound on the growth of yeast cells.
Materials:
-
Wild-type and mutant (e.g., mdn1-F1093L) yeast strains
-
Liquid or solid yeast growth medium (e.g., YPD or synthetic defined medium)
-
This compound dissolved in DMSO
-
96-well microplates
-
Microplate reader or incubator for solid media
Procedure:
-
Grow yeast cells to the mid-logarithmic phase.
-
Dilute the cell culture to a specific starting optical density (OD₆₀₀).
-
In a 96-well plate, add the diluted cell culture to wells containing serial dilutions of this compound. Include a DMSO-only control.
-
Incubate the plate at a suitable growth temperature (e.g., 30°C) with shaking.
-
Monitor cell growth by measuring the OD₆₀₀ at regular intervals using a microplate reader. For solid media, spot serial dilutions of the cell culture onto plates containing different concentrations of this compound and assess growth after a few days.
-
Plot the growth rate or final cell density against the this compound concentration to determine the growth inhibition curve and the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathways and Mechanisms of Action
This compound's inhibition of Midasin disrupts the highly orchestrated process of 60S ribosomal subunit biogenesis.
Midasin's Role in Pre-60S Ribosome Maturation
The following diagram illustrates the key steps in pre-60S ribosome maturation in the nucleus where Midasin is involved.
Caption: Midasin's role in nucleolar and nucleoplasmic pre-60S particle maturation.
Experimental Workflow for this compound Analysis
The following workflow outlines the key steps in characterizing a Midasin inhibitor like this compound.
Caption: Experimental workflow for the validation and characterization of this compound.
Logical Relationship of this compound's Mechanism of Action
This diagram illustrates the logical flow from this compound application to the observed cellular phenotype.
Caption: Logical cascade of events following this compound treatment in yeast.
Conclusion and Future Directions
This compound stands out as a critical tool for the study of ribosome biogenesis. Its specificity and reversible nature allow for precise dissection of Midasin's function in a temporally controlled manner. For drug development professionals, the essential and highly conserved nature of Midasin presents it as a potential target. The development of inhibitors like this compound could pave the way for novel therapeutic strategies. Future research will likely focus on elucidating the precise binding site of this compound on Midasin, exploring its potential applications in other eukaryotic systems, and optimizing its properties for potential therapeutic use.
References
- 1. Expression and genomic analysis of midasin, a novel and highly conserved AAA protein distantly related to dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
The Discovery and Synthesis of Rbin-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Rbin-2, a potent and selective inhibitor of eukaryotic ribosome biogenesis. The information presented herein is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of chemical biology, drug discovery, and molecular biology.
Discovery and Biological Activity of this compound
This compound was identified as a highly potent analog of Rbin-1, a chemical inhibitor of eukaryotic ribosome assembly.[1] this compound demonstrates significantly enhanced activity in inhibiting cell growth in fission yeast (Schizosaccharomyces pombe) compared to its predecessor.
Quantitative Data Summary
The biological activity of this compound has been quantified through various assays, the results of which are summarized below.
| Parameter | Description | Value | Organism/System |
| GI50 | Half-maximal growth inhibition | 14 ± 1 nM | S. pombe (fission yeast) |
| Apparent EC50 | Half-maximal effective concentration for Mdn1 ATPase inhibition | ~0.3 µM | In vitro |
Mechanism of Action: Inhibition of Midasin (Mdn1)
This compound exerts its biological effect by directly targeting and inhibiting Midasin (Mdn1), an essential ~540-kDa AAA+ (ATPases associated with diverse cellular activities) protein.[1][2] Mdn1 plays a critical role in the maturation and nuclear export of the pre-60S ribosomal subunit, a key step in the biogenesis of the large ribosomal subunit.
By inhibiting the ATPase activity of Mdn1, this compound stalls the ribosome assembly process, leading to an accumulation of pre-ribosomal particles in the nucleolus and ultimately inhibiting protein synthesis and cell growth.[1][3]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the ATPase activity of Mdn1, halting pre-60S ribosome maturation.
Synthesis of this compound
This compound is synthesized as an analog of Rbin-1. The general synthesis scheme for ribozinoindoles involves a multi-step chemical process.
General Synthesis Workflow for Rbin Analogs
Caption: General synthesis workflow for producing Rbin analogs.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Fission Yeast Growth Inhibition Assay
This protocol is used to determine the half-maximal growth inhibition (GI50) of this compound in fission yeast.
-
Cell Culture Preparation:
-
Grow wild-type S. pombe cells in a suitable liquid medium (e.g., EMM) to the logarithmic phase (OD600 of ~0.5).
-
Dilute the culture to a starting OD600 of approximately 0.01 in fresh medium.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of desired concentrations. A DMSO-only control should also be prepared.
-
-
Assay Execution:
-
In a 96-well microtiter plate, add the diluted cell culture to each well.
-
Add the various concentrations of this compound and the DMSO control to the respective wells.
-
Incubate the plate at 29-30°C for 17-18 hours with shaking.
-
-
Data Acquisition and Analysis:
-
Measure the optical density at 600 nm (OD600) of each well using a plate reader.
-
Calculate the percentage of growth relative to the DMSO-treated control cells.
-
Determine the GI50 value by fitting the relative growth data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., Prism).
-
In Vitro Mdn1 ATPase Inhibition Assay
This assay measures the inhibitory effect of this compound on the ATPase activity of recombinant Mdn1.
-
Reagent Preparation:
-
Purify recombinant full-length Mdn1 protein.
-
Prepare an assay buffer (e.g., containing HEPES, NaCl, MgCl2).
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of this compound in DMSO, along with a DMSO-only control.
-
-
Assay Setup:
-
The assay can be performed using an NADH-coupled enzyme system or by measuring the release of inorganic phosphate (Pi) using a malachite green-based colorimetric assay.
-
In a microtiter plate, add the purified Mdn1 protein to the assay buffer.
-
Add the different concentrations of this compound or DMSO control to the wells containing Mdn1 and incubate for a short period.
-
-
Reaction Initiation and Measurement:
-
Initiate the ATPase reaction by adding a defined concentration of MgATP (e.g., 1 mM).
-
Monitor the rate of ATP hydrolysis over time by measuring the change in absorbance at the appropriate wavelength (e.g., 340 nm for the NADH-coupled assay or ~620-650 nm for the malachite green assay).
-
-
Data Analysis:
-
Calculate the rate of ATPase activity for each concentration of this compound.
-
Normalize the activity to the DMSO control.
-
Determine the apparent EC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a potent and specific chemical probe for studying eukaryotic ribosome biogenesis. Its direct inhibition of the essential AAA+ ATPase Midasin provides a powerful tool for dissecting the dynamic processes of ribosome assembly. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of ribosome biology, cell growth regulation, and as a potential starting point for the development of novel therapeutic agents.
References
- 1. Advanced Protocol for Molecular Characterization of Viral Genome in Fission Yeast (Schizosaccharomyces pombe) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Mdn1/Midasin in Eukaryotic Ribosome Assembly: A Technical Guide Featuring the Chemical Probe Rbin-2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eukaryotic ribosome biogenesis is a highly complex and energy-intensive process essential for cell growth and proliferation. It involves the coordinated action of over 200 assembly factors that guide the folding and processing of ribosomal RNA (rRNA) and the incorporation of ribosomal proteins. A key player in the maturation of the 60S large ribosomal subunit is the essential AAA+ (ATPases Associated with diverse cellular Activities) protein Mdn1, also known as Midasin. Mdn1 functions as a molecular motor, utilizing the energy from ATP hydrolysis to remodel pre-60S particles by removing specific assembly factors, thereby facilitating their transition from the nucleolus to the cytoplasm.
This technical guide provides an in-depth overview of the role of Mdn1 in eukaryotic ribosome assembly. It details the molecular mechanisms of Mdn1 action, its interactions with key assembly factors, and the functional consequences of its inhibition. A central focus of this guide is the use of Rbin-2, a potent and specific chemical inhibitor of Mdn1, as a powerful tool to dissect the intricate steps of 60S subunit maturation. We present quantitative data on Mdn1's enzymatic activity and binding affinities, detailed experimental protocols for studying its function, and visual representations of the molecular pathways in which it is involved. This information is intended to serve as a valuable resource for researchers investigating ribosome biogenesis and for professionals in drug development exploring novel therapeutic strategies that target this fundamental cellular process.
Introduction to Mdn1 and its Role in 60S Ribosome Biogenesis
Mdn1 is a large, ~560 kDa protein that is highly conserved across eukaryotes. It is characterized by a ring of six AAA+ domains, which form the core of its motor function, and a C-terminal MIDAS (Metal Ion-Dependent Adhesion Site) domain that is responsible for substrate recognition[1]. Mdn1 is indispensable for cell viability, and its depletion or inhibition leads to a halt in the production of functional 60S ribosomal subunits[2].
The primary function of Mdn1 is to catalyze the removal of specific assembly factors from pre-60S ribosomal particles at distinct stages of their maturation. This remodeling activity is crucial for the structural rearrangements that must occur as the pre-60S particle transitions from the nucleolus, through the nucleoplasm, and finally into the cytoplasm for final maturation steps. Two key substrates of Mdn1 are the assembly factors Ytm1 and Rsa4, both of which contain a ubiquitin-like (UBL) domain that is recognized by the MIDAS domain of Mdn1[1][3].
The removal of these factors is a critical checkpoint in ribosome biogenesis:
-
Ytm1 Removal: In the nucleolus, Mdn1 is responsible for the removal of the Ytm1-Erb1-Nop7 complex from an early pre-60S particle. This step is a prerequisite for the particle's exit from the nucleolus[4].
-
Rsa4 Removal: In the nucleoplasm, Mdn1 facilitates the dissociation of Rsa4 from a later-stage pre-60S particle, known as the Rix1 particle. The release of Rsa4 is essential for the subsequent export of the pre-60S subunit into the cytoplasm.
This compound: A Chemical Probe for Studying Mdn1 Function
This compound is a cell-permeable, potent, selective, and reversible inhibitor of Mdn1. It is an analog of Rbin-1 and belongs to a class of compounds called ribozinoindoles. This compound directly targets the ATPase activity of Mdn1, thereby blocking its remodeling function. The specificity and potency of this compound make it an invaluable tool for studying the dynamic process of ribosome biogenesis. By acutely inhibiting Mdn1 at specific time points, researchers can trap and analyze pre-60S assembly intermediates, providing snapshots of the maturation pathway.
Quantitative Data on Mdn1 Function and Inhibition
The following tables summarize key quantitative data related to Mdn1's enzymatic activity and its interactions with substrates and inhibitors.
Table 1: Kinetic Parameters of Mdn1 ATPase Activity
| Parameter | Value | Species | Notes | Reference(s) |
| Wild-Type Mdn1 | ||||
| kcat | 2.1 ± 0.2 s-1 | S. pombe | Measured in the absence of inhibitors. | |
| KM for ATP | 0.20 ± 0.04 µM | S. pombe | ||
| Mdn1-F1093L mutant | ||||
| ATPase Activity | 1.5 ± 0.2 ATP s-1 | S. pombe | This mutation confers resistance to Rbin inhibitors. | |
| AAA5 Walker B mutant (E1637Q) | ||||
| ATPase Activity | 0.15 ± 0.02 ATP s-1 | S. pombe | Demonstrates the contribution of the AAA5 domain to overall ATPase activity. |
Table 2: Inhibition of Mdn1 by this compound
| Parameter | Value | Species | Notes | Reference(s) |
| GI50 | 14 ± 1 nM | S. pombe | Growth inhibition in cell-based assays. | |
| Apparent EC50 | ~0.3 µM | S. pombe | For inhibition of recombinant Mdn1 ATPase activity in vitro. | |
| Inhibition at 1 µM | ~40% | S. pombe | Inhibition of steady-state ATPase activity. |
Table 3: Binding Affinities of Mdn1 MIDAS Domain
| Interacting Partners | KD | Method | Species | Notes | Reference(s) |
| Mdn1 MIDAS - Rsa4 UBL | 6.9 ± 2.0 µM | Microscale Thermophoresis (MST) | S. pombe | Weak affinity in solution, suggesting other factors or force may be involved in vivo. | |
| Mdn1 MIDAS - Ytm1 UBL | ≥7 µM | Bulk assays | S. pombe | Similarly weak affinity in solution. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of Mdn1 and the effects of its inhibition by this compound.
NADH-Coupled ATPase Assay for Mdn1 Activity
This assay continuously monitors ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.
Materials:
-
Purified Mdn1 protein
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl2, 0.5 mM EGTA, 1 mM DTT
-
ATP solution (100 mM stock)
-
NADH (10 mM stock)
-
Phosphoenolpyruvate (PEP) (100 mM stock)
-
Pyruvate kinase (PK) (e.g., 1000 U/mL stock)
-
Lactate dehydrogenase (LDH) (e.g., 1000 U/mL stock)
-
This compound or other inhibitors (dissolved in DMSO)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, NADH, PEP, PK, and LDH. A typical final concentration for these components would be 200 µM NADH, 1 mM PEP, 30 U/mL PK, and 30 U/mL LDH.
-
Add Mdn1: Add purified Mdn1 to the reaction mix to a final concentration of approximately 25 nM.
-
Inhibitor Treatment (Optional): For inhibitor studies, add this compound or a DMSO control to the Mdn1-containing reaction mix. Ensure the final DMSO concentration is consistent across all samples and does not exceed 2%.
-
Plate Preparation: Aliquot the reaction mix into the wells of a 384-well plate.
-
Initiate the Reaction: Start the reaction by adding ATP to each well to a final concentration of 1 mM.
-
Measure Absorbance: Immediately place the plate in a pre-warmed (e.g., 30°C) plate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
-
The rate of NADH oxidation is equivalent to the rate of ATP hydrolysis.
-
Plot the ATPase activity against the inhibitor concentration to determine the IC50 value.
-
Co-immunoprecipitation of Mdn1-Interacting Proteins from Yeast Lysates
This protocol is designed to isolate Mdn1 and its associated proteins from yeast cell lysates to identify and characterize its interaction partners.
Materials:
-
Yeast strain expressing a tagged version of Mdn1 (e.g., Mdn1-TAP, Mdn1-FLAG, or Mdn1-GFP)
-
Yeast growth medium (e.g., YPD)
-
Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, supplemented with protease and phosphatase inhibitors.
-
Antibody-coupled beads (e.g., IgG Sepharose for TAP-tag, anti-FLAG M2 agarose for FLAG-tag, or GFP-Trap agarose for GFP-tag)
-
Wash Buffer: Same as Lysis Buffer, but may contain a lower concentration of detergent (e.g., 0.05% NP-40).
-
Elution Buffer (dependent on the tag, e.g., TEV protease for TAP-tag, 3xFLAG peptide for FLAG-tag, or glycine-HCl pH 2.5 for GFP-tag)
-
SDS-PAGE sample buffer
Procedure:
-
Yeast Culture and Harvest: Grow the yeast culture to mid-log phase (OD600 ≈ 0.8-1.0). For inhibitor studies, treat the culture with this compound or DMSO for a specified time before harvesting. Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer. Lyse the cells using a bead beater with glass beads.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15-30 minutes at 4°C to pellet cell debris.
-
Immunoprecipitation:
-
Incubate the clarified lysate with the antibody-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
Save a small aliquot of the lysate as the "input" control.
-
-
Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads 3-5 times with Wash Buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using the appropriate Elution Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with antibodies against known or suspected interacting proteins. For identification of novel interactors, the eluate can be subjected to mass spectrometry.
Northern Blot Analysis of pre-rRNA Processing
This method is used to detect and quantify pre-rRNA intermediates to assess the effects of Mdn1 inhibition on rRNA processing.
Materials:
-
Total RNA isolated from yeast cells (treated with this compound or DMSO)
-
Denaturing agarose gel (e.g., 1.2% agarose, 1x MOPS, 2.2 M formaldehyde)
-
10x MOPS running buffer
-
RNA loading buffer (containing formamide, formaldehyde, and a loading dye)
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled oligonucleotide probes specific for different regions of the pre-rRNA (e.g., ITS1, ITS2)
-
Wash buffers of varying stringency
Procedure:
-
RNA Electrophoresis: Denature the RNA samples by heating in loading buffer and separate them on a denaturing agarose gel.
-
RNA Transfer: Transfer the separated RNA from the gel to a nylon membrane by capillary transfer overnight.
-
Crosslinking: UV crosslink the RNA to the membrane.
-
Probe Labeling: Label the oligonucleotide probes with 32P using T4 polynucleotide kinase.
-
Hybridization: Pre-hybridize the membrane in hybridization buffer, then add the labeled probe and incubate overnight at the appropriate temperature (e.g., 42°C).
-
Washing: Wash the membrane with low and high stringency wash buffers to remove unbound probe.
-
Detection: Expose the membrane to a phosphor screen or X-ray film to visualize the bands corresponding to the different pre-rRNA species.
-
Analysis: Quantify the band intensities to determine the relative abundance of each pre-rRNA intermediate. An accumulation of specific precursors upon this compound treatment would indicate a block in processing at a step dependent on Mdn1 activity.
Visualizing Mdn1-Dependent Pathways
The following diagrams, generated using the DOT language, illustrate key aspects of Mdn1's function in 60S ribosome biogenesis.
Mdn1-Mediated Removal of Assembly Factors
Caption: Mdn1 facilitates key transitions in pre-60S maturation by removing assembly factors.
Experimental Workflow for Studying Mdn1 Inhibition by this compound
Caption: Workflow for investigating the effects of this compound on Mdn1 function and ribosome biogenesis.
Conclusion
Mdn1 is a critical molecular machine that drives essential remodeling steps in the maturation of the 60S ribosomal subunit. Its ATPase activity provides the force necessary to dissociate assembly factors from pre-ribosomal particles, ensuring the unidirectional progression of ribosome biogenesis. The development of this compound, a potent and specific inhibitor of Mdn1, has provided researchers with a powerful chemical tool to probe the intricate details of this process. By combining genetic approaches with the use of this compound, and employing the experimental protocols outlined in this guide, a deeper understanding of the molecular choreography of ribosome assembly can be achieved. Such knowledge is not only fundamental to cell biology but also holds significant potential for the development of novel therapeutic agents that target the ribosome biogenesis pathway, which is often dysregulated in diseases such as cancer.
References
The Impact of Rbin-2 on Cellular Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rbin-2 is a potent, cell-permeable, and reversible small molecule inhibitor that has emerged as a critical tool for studying eukaryotic ribosome biogenesis. Its high specificity for the AAA+ ATPase Midasin (Mdn1) allows for the acute and targeted disruption of 60S ribosomal subunit assembly. This guide provides a comprehensive technical overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Understanding the precise effects of this compound is paramount for its application in basic research and its potential as a therapeutic agent.
Introduction
Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis and cell growth.[1] In eukaryotes, the assembly of the 40S and 60S ribosomal subunits is a complex undertaking involving numerous assembly factors.[2] Midasin (Mdn1), a large AAA+ (ATPases Associated with diverse cellular activities) protein, plays a crucial role in the maturation of the 60S subunit.[3][4] this compound, a ribozinoindole, has been identified as a selective inhibitor of Mdn1, making it an invaluable chemical probe to dissect the intricate steps of ribosome assembly.[5] This document serves as a technical resource for researchers utilizing this compound, detailing its effects on cellular pathways, providing methodologies for its experimental use, and offering a visual guide to the molecular processes involved.
Core Cellular Pathway Affected: 60S Ribosome Biogenesis
The primary and most well-characterized cellular pathway affected by this compound is the biogenesis of the 60S ribosomal subunit, through the direct inhibition of Mdn1's ATPase activity. Mdn1 is essential for the release of several ribosome assembly factors from pre-60S particles, a critical step for their maturation and nuclear export.
This compound's inhibition of Mdn1 leads to a cascade of effects, including:
-
Accumulation of pre-60S ribosomal particles in the nucleolus and nucleoplasm.
-
Impaired processing of precursor ribosomal RNA (pre-rRNA) , specifically intermediates destined for the mature 25S and 5.8S rRNAs.
-
Failure to release key assembly factors , such as Ytm1 and Rsa4, from pre-60S particles.
-
A subsequent block in protein synthesis due to the reduced pool of functional 60S subunits.
The high specificity of this compound for Mdn1 makes it a powerful tool to study these processes with temporal control. As of the latest available research, significant off-target effects of this compound have not been widely reported, suggesting a high degree of selectivity.
Signaling Pathway Diagram
The following diagram illustrates the role of Mdn1 in the 60S ribosome biogenesis pathway and the point of inhibition by this compound.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data regarding the biological activity of this compound.
| Parameter | Organism/System | Value | Reference |
| GI50 (Growth Inhibition 50%) | S. pombe (fission yeast) | 14 ± 1 nM | |
| Apparent EC50 (Mdn1 ATPase Inhibition) | Recombinant S. pombe Mdn1 | ~0.3 µM | |
| Inhibition of Mdn1 ATPase activity at 1 µM | Recombinant S. pombe Mdn1 | ~40% |
Table 1: In Vitro and In Vivo Efficacy of this compound.
| This compound Concentration | Relative Yeast Growth (%) |
| 1 nM | ~90% |
| 10 nM | ~55% |
| 100 nM | ~10% |
| 1 µM | <5% |
Table 2: Dose-Dependent Inhibition of S. pombe Growth by this compound (Approximate values based on published curves).
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. The following are protocols for key experiments used to characterize the effects of this compound.
Yeast Growth Inhibition Assay
This protocol is used to determine the half-maximal growth inhibition (GI50) of this compound in yeast.
Workflow Diagram:
Methodology:
-
Yeast Culture: Grow Schizosaccharomyces pombe in a suitable liquid medium (e.g., YES) at 30°C with shaking to mid-log phase (OD600 of 0.5-1.0).
-
Dilution: Dilute the culture to an OD600 of approximately 0.01 in fresh medium.
-
Plating: Dispense 100 µL of the diluted yeast culture into the wells of a 96-well microplate.
-
Treatment: Prepare serial dilutions of this compound in DMSO. Add a small volume (e.g., 1 µL) of each dilution to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate at 30°C for 18-24 hours, or until the control wells have reached a suitable OD600.
-
Measurement: Measure the OD600 of each well using a microplate reader.
-
Analysis: Normalize the OD600 values of the this compound-treated wells to the DMSO control wells to determine the percent growth inhibition. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to calculate the GI50.
Mdn1 ATPase Activity Assay
This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of purified Mdn1 protein.
Workflow Diagram:
Methodology:
-
Protein and Inhibitor Preparation: Purify recombinant Mdn1 protein. Prepare dilutions of this compound in an appropriate buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 10% glycerol, 0.5 mM DTT), purified Mdn1 (e.g., 50 nM), and this compound at various concentrations or a DMSO control.
-
Reaction Initiation: Initiate the reaction by adding ATP (e.g., 1 mM) spiked with [γ-32P]ATP. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction at 30°C for a time period within the linear range of the assay (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of quenching solution (e.g., 0.5 M EDTA).
-
Phosphate Separation: Spot a small aliquot of the quenched reaction onto a thin-layer chromatography (TLC) plate (e.g., PEI-cellulose). Develop the TLC plate in a suitable buffer (e.g., 0.75 M KH2PO4, pH 3.5) to separate the free 32P-inorganic phosphate (Pi) from the unhydrolyzed [γ-32P]ATP.
-
Quantification: Expose the TLC plate to a phosphor screen and quantify the amount of released 32Pi using a phosphorimager. Calculate the ATPase activity and the percent inhibition by this compound.
Conclusion
This compound is a highly selective and potent inhibitor of Mdn1, making it an indispensable tool for the study of eukaryotic 60S ribosome biogenesis. Its primary effect is the disruption of this pathway, leading to cell growth arrest. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a comprehensive resource for researchers working with this compound. Further investigation into the potential for this compound in therapeutic applications, particularly in diseases characterized by dysregulated ribosome biogenesis such as cancer, is a promising area of future research. The methodologies outlined in this guide will aid in the rigorous and reproducible investigation of this compound's effects on cellular function.
References
- 1. Steady-state pre-rRNA Analysis to Investigate the Functional Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
The Functional Interplay of Midasin and its Modulator Rbin-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core functions of Midasin, a crucial AAA-ATPase, and its interaction with the potent inhibitor, Rbin-2. The content herein is tailored for an audience with a professional background in molecular biology, biochemistry, and drug development, offering detailed experimental insights and structured data for advanced research and therapeutic discovery.
Core Function of Midasin in Ribosome Biogenesis
Midasin (also known as Mdn1) is a large, highly conserved AAA-ATPase that plays an essential role in the maturation and nuclear export of the 60S ribosomal subunit, a fundamental process for protein synthesis in all eukaryotes.[1][2][3] Its primary function is to act as a molecular chaperone, utilizing the energy derived from ATP hydrolysis to remodel pre-60S ribosomal particles by removing specific ribosome biogenesis factors.[4][5] This removal is a critical step that allows the pre-60S particle to progress through subsequent maturation stages and eventually be exported to the cytoplasm.
The structure of Midasin is characterized by a ring of six AAA+ domains at its N-terminus and a long, flexible C-terminal tail that terminates in a Metal-Ion Dependent Adhesion Site (MIDAS) domain. This MIDAS domain is responsible for recognizing and binding to the ubiquitin-like (UBL) domains of its substrate proteins, which are key ribosome assembly factors. Notable substrates in yeast and their human homologs include Ytm1 (WDR12) and Rsa4 (NLE1). The interaction between the MIDAS domain and the UBL domains of these assembly factors is transient and dependent on the presence of a metal ion.
This compound: A Chemical Probe for Midasin Function
Contrary to a potential misinterpretation as a protein interactor, this compound is a potent, cell-permeable, and reversible small molecule inhibitor of Midasin. It belongs to a class of compounds called ribozinoindoles and directly targets the ATPase activity of Midasin. By inhibiting the ATPase engine of Midasin, this compound effectively stalls the ribosome biogenesis pathway, leading to the accumulation of immature pre-60S particles in the nucleus. This makes this compound an invaluable chemical tool for studying the dynamic processes of ribosome assembly and for investigating the specific roles of Midasin at different stages of this pathway. The use of this compound, in conjunction with inhibitor-resistant Midasin mutants, allows for precise dissection of Midasin's cellular functions.
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction and inhibition of Midasin.
| Parameter | Value | Organism/System | Reference |
| This compound | |||
| GI50 | 14 nM | Schizosaccharomyces pombe | |
| Apparent EC50 (Mdn1 ATPase activity) | ~0.3 µM | In vitro | |
| Rbin-1 (analog of this compound) | |||
| GI50 | 136 nM | Wild-type cells | |
| Inhibition of Mdn1 ATPase activity | ~40% at 1 µM | In vitro | |
| Midasin-Substrate Interaction | |||
| Mdn1 MIDAS domain affinity for ligands | Weak (~1 mM) in solution | In vitro |
Key Experimental Protocols
Detailed methodologies for studying the Midasin-Rbin-2 interaction and Midasin's broader function are outlined below.
In Vitro Midasin ATPase Activity Assay with this compound Inhibition
This protocol is designed to quantify the enzymatic activity of Midasin and assess the inhibitory effect of this compound.
a. Expression and Purification of Recombinant Midasin:
-
Clone the full-length Midasin cDNA into an appropriate expression vector (e.g., pFastBac for insect cell expression) with a purification tag (e.g., 6xHis).
-
Generate recombinant baculovirus and infect insect cells (e.g., Sf9 or High Five™).
-
Harvest cells and lyse them in a buffer containing protease inhibitors.
-
Purify recombinant Midasin using a multi-step chromatography approach, typically involving nickel-affinity chromatography, ion exchange, and size-exclusion chromatography.
-
Verify the purity and identity of the protein by SDS-PAGE and mass spectrometry.
b. ATPase Activity Assay:
-
The ATPase activity can be measured using a malachite green-based colorimetric assay that detects the release of inorganic phosphate (Pi) from ATP hydrolysis.
-
Set up reactions in a 96-well plate containing a reaction buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT).
-
Add purified Midasin to the wells.
-
To test inhibition, pre-incubate Midasin with varying concentrations of this compound (dissolved in DMSO) for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at a constant temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) and calculate the amount of Pi released using a standard curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Midasin-Substrate Interaction Analysis using GST Pull-Down Assay
This protocol is used to demonstrate the physical interaction between the Midasin MIDAS domain and its UBL-containing substrates like WDR12.
a. Protein Expression:
-
Express the Midasin MIDAS domain as a GST-fusion protein in E. coli.
-
Express the full-length or UBL domain of the substrate protein (e.g., WDR12) with a different tag (e.g., OSF-tag) in a suitable expression system (e.g., HEK293 cells for mammalian proteins).
b. Pull-Down Assay:
-
Immobilize the GST-Midasin-MIDAS fusion protein on glutathione-sepharose beads.
-
Prepare a cell lysate containing the tagged substrate protein.
-
Incubate the immobilized GST-Midasin-MIDAS with the cell lysate for several hours at 4°C to allow for binding.
-
Wash the beads extensively with a wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using a high concentration of reduced glutathione or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the substrate protein's tag (e.g., anti-FLAG antibody). The presence of the substrate protein in the eluate indicates a direct interaction with the Midasin MIDAS domain.
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to Midasin and this compound.
Caption: Midasin's role in the 60S ribosomal subunit maturation pathway.
Caption: The inhibitory mechanism of this compound on Midasin's ATPase activity.
Caption: A logical workflow for investigating Midasin function using this compound.
References
- 1. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression and genomic analysis of midasin, a novel and highly conserved AAA protein distantly related to dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Rbin-2: A Potent Inhibitor of Pre-rRNA Processing and 60S Ribosome Biogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rbin-2 is a cell-permeable triazinoindole-based small molecule that acts as a potent, selective, and reversible inhibitor of the essential AAA+ ATPase Midasin (Mdn1).[1][2] Midasin plays a critical role in the maturation of the 60S ribosomal subunit in eukaryotes. By directly targeting Midasin, this compound disrupts key steps in pre-rRNA processing, leading to the accumulation of specific pre-rRNA intermediates and a subsequent block in the production of functional 60S subunits. This guide provides a comprehensive overview of the effects of this compound on pre-rRNA processing, detailing the underlying molecular mechanisms, experimental methodologies for its study, and quantitative data from key experiments.
Introduction: The Role of Midasin in Ribosome Biogenesis
Ribosome biogenesis is a fundamental and highly regulated cellular process that involves the synthesis and processing of ribosomal RNA (rRNA) and the assembly of ribosomal proteins. In eukaryotes, this process is particularly complex, requiring numerous assembly factors. The maturation of the large 60S ribosomal subunit is a multi-step process that occurs in the nucleolus and nucleoplasm. A key player in this pathway is Midasin (Mdn1), a large, ~540-kDa AAA+ ATPase.[2] Midasin is essential for the removal of several assembly factors from pre-60S particles, a crucial step for their structural rearrangement and subsequent transport to the cytoplasm.[1][3] Specifically, Midasin's ATPase activity is required for the release of factors such as Ytm1 and Rsa4 from pre-60S intermediates.
This compound: A Specific Chemical Probe for Midasin Function
This compound is a potent analog of Rbin-1, a chemical inhibitor of Midasin discovered through a chemical synthetic lethal screen in the fission yeast Schizosaccharomyces pombe. This compound exhibits high potency, with a GI50 (half maximal growth inhibition) in the nanomolar range. Its mechanism of action is the direct inhibition of Midasin's ATPase activity. This specific and reversible inhibition makes this compound a powerful tool for studying the dynamics of 60S ribosome biogenesis and the specific roles of Midasin in pre-rRNA processing.
The Effect of this compound on pre-rRNA Processing
Inhibition of Midasin by this compound leads to distinct defects in the processing of pre-rRNA, specifically affecting the maturation pathway of the 25S and 5.8S rRNAs, which are components of the 60S subunit. The primary consequence is the accumulation of late nucleolar and nuclear pre-rRNA species.
Accumulation of Pre-rRNA Intermediates
Studies in fission yeast using the related compound Rbin-1 have demonstrated a time-dependent accumulation of several pre-rRNA intermediates upon Midasin inhibition. Northern blot analysis reveals a significant increase in the levels of 35S, 27S (both 27SA and 27SB), and 7S pre-rRNAs. The accumulation of these precursors becomes evident after 60 minutes of treatment and reaches a maximum between 90 and 120 minutes.
Quantitative Analysis of pre-rRNA Levels
The following table summarizes the observed changes in pre-rRNA species upon treatment with a Midasin inhibitor. The data is based on Northern blot analysis from Schizosaccharomyces pombe.
| Pre-rRNA Species | Function | Effect of Rbin-1 Treatment | Time to Maximum Effect |
| 35S | Common precursor to 18S, 5.8S, and 25S rRNA | Accumulation | 90-120 minutes |
| 27S (A/B) | Precursor to 5.8S and 25S rRNA | Significant Accumulation | 90-120 minutes |
| 7S | Precursor to 5.8S rRNA | Accumulation | 90-120 minutes |
Data derived from qualitative descriptions in Kawashima et al., 2016. Quantitative values are dependent on experimental conditions.
Signaling Pathways and Molecular Mechanisms
This compound's effect on pre-rRNA processing is a direct consequence of its inhibition of Midasin's role in the disassembly of pre-60S ribosomal particles.
Midasin-Dependent Removal of Assembly Factors
Midasin is crucial for the ATP-dependent removal of assembly factors from pre-60S particles. One such factor is Ytm1, which is part of the Nsa1 particle, an early nucleolar pre-60S intermediate. Midasin facilitates the release of Ytm1, allowing the particle to mature and exit the nucleolus. This compound, by inhibiting Midasin's ATPase activity, prevents this release, stalling the maturation process.
Experimental Protocols
The investigation of this compound's effect on pre-rRNA processing relies on specific molecular biology techniques, primarily Northern blotting to detect and quantify rRNA precursors.
Northern Blot Analysis of Fission Yeast pre-rRNA
This protocol is adapted from the methods used in the characterization of Rbin-1.
5.1.1. RNA Extraction from S. pombe
-
Grow S. pombe cells to mid-log phase in appropriate media.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified time course (e.g., 0, 30, 60, 90, 120 minutes).
-
Harvest cells by centrifugation and wash with sterile water.
-
Extract total RNA using a hot phenol-based method. This involves cell lysis with a buffer containing SDS and phenol, followed by sequential phenol-chloroform and chloroform extractions to remove proteins and lipids.
-
Precipitate the RNA from the aqueous phase using ethanol and resuspend the pellet in RNase-free water.
-
Quantify the RNA concentration and assess its integrity using gel electrophoresis.
5.1.2. Denaturing Agarose Gel Electrophoresis
-
Prepare a 1.2% agarose gel containing formaldehyde to denature the RNA.
-
Mix a defined amount of total RNA (e.g., 5-10 µg) with a formaldehyde-containing loading buffer.
-
Denature the RNA samples by heating at 65°C for 15 minutes.
-
Load the samples onto the gel and perform electrophoresis in MOPS buffer until adequate separation is achieved.
5.1.3. RNA Transfer and Hybridization
-
Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer.
-
Crosslink the RNA to the membrane using UV irradiation.
-
Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.
-
Prepare a radiolabeled DNA oligonucleotide probe specific to a conserved region within the pre-rRNA transcripts that allows for the detection of multiple precursors (e.g., a probe within the ITS2 region can detect 35S, 27S, and 7S pre-rRNAs).
-
Add the labeled probe to the hybridization buffer and incubate with the membrane overnight at an appropriate temperature (e.g., 42°C).
-
Wash the membrane with buffers of increasing stringency to remove unbound probe.
5.1.4. Detection and Quantification
-
Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal.
-
Scan the screen or film and quantify the band intensities using densitometry software.
-
Normalize the signal of each pre-rRNA species to a loading control (e.g., methylene blue staining of the membrane or a probe for a stable RNA like 18S or 25S rRNA).
Logical Relationships and Downstream Consequences
The inhibition of Midasin by this compound sets off a cascade of events that ultimately impacts cell proliferation.
References
Structural Analysis of Rbin-2 Binding to the AAA+ ATPase Mdn1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midasin (Mdn1) is a crucial AAA+ (ATPases Associated with diverse cellular Activities) protein essential for the maturation of the 60S ribosomal subunit, a fundamental process for cell growth and proliferation. Its intricate mechanism involves the ATP-dependent remodeling of pre-ribosomal particles. The discovery of small molecule inhibitors, such as the ribozinoindole derivative Rbin-2, has provided powerful tools to dissect Mdn1's function and explore its potential as a therapeutic target. This technical guide provides an in-depth analysis of the structural and functional aspects of this compound's interaction with Mdn1, drawing upon existing structural data for its close analog, Rbin-1, and available biochemical data for this compound. We present quantitative data in a structured format, detail relevant experimental protocols, and provide visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers in drug development and molecular biology.
Introduction to Mdn1 and its Inhibition by this compound
Mdn1 is a large, dynein-like mechanoenzyme that utilizes the energy from ATP hydrolysis to remove assembly factors from pre-60S ribosomal particles, thereby driving their maturation and nuclear export.[1] Structurally, Mdn1 is characterized by a hexameric ring of six distinct AAA+ domains, a long linker, and a C-terminal MIDAS (Metal Ion-Dependent Adhesion Site) domain that is responsible for substrate recognition.[1][2]
This compound is a potent, cell-permeable, and reversible inhibitor of Mdn1.[3][4] It belongs to the ribozinoindole class of compounds and serves as a powerful chemical probe to study eukaryotic ribosome biogenesis. While a high-resolution structure of Mdn1 in complex with this compound is not yet publicly available, the structural insights from the Mdn1-Rbin-1 complex provide a strong basis for understanding the mechanism of inhibition, as Rbin-1 and this compound are close structural analogs. Rbin-1 has been shown to be a noncompetitive inhibitor of Mdn1's ATPase activity, suggesting an allosteric mechanism of action.
Quantitative Data on this compound-Mdn1 Interaction
The following table summarizes the key quantitative data available for the interaction between this compound and Mdn1, primarily focusing on the inhibition of Mdn1's enzymatic activity.
| Parameter | Value | Species | Method | Reference |
| This compound Inhibition of Mdn1 ATPase Activity | ||||
| Apparent EC50 | ~0.3 µM | S. pombe | NADH-coupled ATPase assay | |
| Maximum Inhibition | ~50% | S. pombe | NADH-coupled ATPase assay | |
| Wild-type Mdn1 ATPase Activity | ||||
| Specific Activity | ~1.0 ATP s-1 | S. pombe | NADH-coupled ATPase assay | |
| Mdn1-F1093L (this compound Resistant Mutant) ATPase Activity | ||||
| Specific Activity | 1.5 ± 0.2 ATP s-1 | S. pombe | NADH-coupled ATPase assay | |
| Inhibition by this compound | Not strongly suppressed | S. pombe | NADH-coupled ATPase assay |
Structural Insights from the Mdn1-Rbin-1 Complex
Cryo-electron microscopy (cryo-EM) studies of S. pombe Mdn1 in the presence of ATP and Rbin-1 have revealed significant conformational changes. These studies show that Rbin-1 binding induces the docking of the C-terminal MIDAS domain onto the AAA+ ring. This docked conformation is thought to mimic a state of Mdn1 when it is bound to the pre-60S particle. The inhibition by Rbin compounds is proposed to lock Mdn1 in this state, preventing the release of ribosome assembly factors and thereby stalling ribosome biogenesis.
Key Experimental Protocols
Recombinant Mdn1 Purification (Tandem Affinity Purification)
This protocol describes a general approach for the purification of recombinant Mdn1 from insect cells, a system that has been successfully used for this large protein.
-
Construct Generation: Clone the full-length Mdn1 cDNA into a suitable expression vector for insect cells (e.g., pFastBac) with an N-terminal tandem affinity purification (TAP) tag (e.g., His-FLAG-Strep).
-
Baculovirus Production: Generate high-titer baculovirus encoding the tagged Mdn1 using standard protocols (e.g., Bac-to-Bac system).
-
Protein Expression: Infect a large culture of insect cells (e.g., Sf9 or High Five cells) with the Mdn1-expressing baculovirus and incubate for 48-72 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer containing protease inhibitors, DNase, and a mild detergent. Lyse the cells by sonication or microfluidization.
-
First Affinity Chromatography (e.g., Ni-NTA): Clarify the lysate by high-speed centrifugation and load the supernatant onto a Ni-NTA resin. Wash the resin extensively with a buffer containing a low concentration of imidazole to remove non-specific binders. Elute the His-tagged Mdn1 with a high concentration of imidazole.
-
Second Affinity Chromatography (e.g., Strep-Tactin): Dilute the eluate from the first step to reduce the imidazole concentration and load it onto a Strep-Tactin resin. Wash the resin thoroughly and elute the purified Mdn1 with a buffer containing biotin or desthiobiotin.
-
Size-Exclusion Chromatography: As a final polishing step, load the eluted protein onto a size-exclusion chromatography column to separate Mdn1 from any remaining contaminants and aggregates.
-
Quality Control: Assess the purity and integrity of the final protein preparation by SDS-PAGE and Coomassie staining, and confirm its identity by mass spectrometry.
Cryo-Electron Microscopy (Cryo-EM) of the Mdn1-Rbin-2 Complex
The following is a generalized workflow for the structural analysis of the Mdn1-Rbin-2 complex by single-particle cryo-EM.
-
Complex Formation: Incubate purified Mdn1 with a molar excess of this compound and ATP (or a non-hydrolyzable ATP analog like AMP-PNP) to form the stable complex.
-
Grid Preparation: Apply a small volume (3-4 µL) of the Mdn1-Rbin-2 complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil or C-flat).
-
Vitrification: Blot the grid to remove excess liquid and rapidly plunge it into liquid ethane cooled by liquid nitrogen using a vitrification robot (e.g., Vitrobot). This process traps the protein complexes in a thin layer of vitreous ice.
-
Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) equipped with a direct electron detector. Collect a large dataset of high-resolution images (micrographs).
-
Image Processing:
-
Motion Correction: Correct for beam-induced motion of the particles during imaging.
-
CTF Estimation: Determine and correct for the contrast transfer function of the microscope.
-
Particle Picking: Automatically select individual particle images from the micrographs.
-
2D Classification: Classify the particle images into different views to assess sample homogeneity and remove junk particles.
-
Ab-initio 3D Reconstruction: Generate an initial low-resolution 3D model from the 2D class averages.
-
3D Classification and Refinement: Iteratively classify the particles into different 3D conformations and refine the structure to high resolution.
-
-
Model Building and Analysis: Build an atomic model into the final high-resolution cryo-EM density map and analyze the structure to identify the this compound binding site and conformational changes in Mdn1.
NADH-Coupled ATPase Assay
This continuous spectrophotometric assay is used to measure the ATP hydrolysis rate of Mdn1 and its inhibition by this compound.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., HEPES), MgCl₂, KCl, an ATP regeneration system (pyruvate kinase and phosphoenolpyruvate), and the coupling enzyme system (lactate dehydrogenase and NADH).
-
Enzyme and Inhibitor Addition: Add a known concentration of purified Mdn1 to the reaction mixture. For inhibition studies, pre-incubate Mdn1 with varying concentrations of this compound (or a DMSO control).
-
Initiation of Reaction: Start the reaction by adding a saturating concentration of ATP.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP, and the rate of this absorbance decrease is proportional to the ATPase activity of Mdn1.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the reaction. For inhibition studies, plot the ATPase activity as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the EC50 value.
Visualizing Pathways and Workflows
Mdn1's Role in Ribosome Biogenesis and Inhibition by this compound
Caption: Mdn1's catalytic cycle in 60S ribosome maturation and its inhibition by this compound.
Experimental Workflow for Structural Analysis
Caption: Workflow for determining the cryo-EM structure of the Mdn1-Rbin-2 complex.
Logical Relationship of Experimental Findings
Caption: Logical flow from experimental evidence to the proposed mechanism of this compound action.
Conclusion and Future Directions
The structural and functional data presented provide a robust framework for understanding the inhibition of the essential ribosome biogenesis factor Mdn1 by this compound. While the cryo-EM structure of the Mdn1-Rbin-1 complex offers significant insights, a high-resolution structure of Mdn1 bound to this compound would be invaluable to delineate the specific molecular interactions and rationalize the potency of this inhibitor. Further biophysical characterization, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), would provide a more detailed thermodynamic and kinetic profile of the this compound-Mdn1 interaction. Such studies will be instrumental in the rational design of next-generation Mdn1 inhibitors with improved pharmacological properties for potential therapeutic applications, particularly in oncology where ribosome biogenesis is often upregulated.
References
- 1. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Rbin-2: A Potent Chemical Probe for Dissecting Ribosome Biogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ribosome biogenesis is a fundamental and highly energetic cellular process essential for cell growth and proliferation. Its complexity and critical role, particularly in rapidly dividing cells, make it a compelling target for therapeutic intervention. This technical guide focuses on Rbin-2, a potent, reversible, and specific small molecule inhibitor of eukaryotic ribosome biogenesis. This compound, a ribozinoindole, provides a powerful chemical tool to dissect the intricate steps of ribosome assembly. This document details the mechanism of action of this compound, presents its key quantitative data, outlines experimental protocols for its use, and provides visual representations of its effects and associated pathways.
Introduction to this compound
This compound is a triazinoindole-based compound identified through chemical and genetic screening as a potent inhibitor of eukaryotic ribosome biogenesis.[1] It is a cell-permeable and reversible inhibitor, making it an excellent probe for studying the dynamic process of ribosome assembly.[1][2] Unlike many other compounds that target the translational machinery itself, this compound specifically disrupts the biogenesis of the 60S ribosomal subunit.[1]
Mechanism of Action: Targeting Midasin (Mdn1)
The primary physiological target of this compound is Midasin (Mdn1), an essential ~540-kDa AAA+ (ATPases Associated with diverse cellular activities) protein.[1] Midasin plays a crucial role in the assembly of nucleolar precursors of the 60S subunit.
This compound directly binds to Midasin and inhibits its ATPase activity. This inhibition stalls the ribosome assembly process, leading to the accumulation of pre-ribosomal particles. Specifically, the inhibition of Midasin by this compound prevents the release of the assembly factor Rsa4 from late nucleoplasmic pre-60S particles, a critical step for the recycling of Rsa4 and the structural maturation of the pre-60S subunit.
The following diagram illustrates the proposed mechanism of action of this compound.
Quantitative Data
The potency of this compound has been characterized through various in vitro and in cell-based assays. The following tables summarize the key quantitative data for this compound.
Table 1: Inhibition of Midasin ATPase Activity
| Compound | Concentration | % Inhibition of ATPase Activity | Reference |
| This compound | 1 µM | ~40% |
Table 2: Dose-Dependent Inhibition of Wild-Type Midasin by this compound
| Parameter | Value | Reference |
| Apparent EC50 | ~1 µM |
Table 3: Cellular Potency of this compound in S. pombe
| Strain | Genotype | Effect | Reference |
| Wild-Type | mdn1+ | Sensitive | |
| Rbin-1 Sensitive | mdn1-L1113F | Increased sensitivity | |
| Rbin-1 Resistant | mdn1-F1093L | Substantially reduced activity |
Experimental Protocols
Detailed methodologies are crucial for the effective application of this compound as a chemical probe. Below are protocols for key experiments.
In Vitro Midasin ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of recombinant Midasin.
Materials:
-
Recombinant Midasin protein
-
This compound
-
ATP
-
ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Malachite green-based phosphate detection reagent
Procedure:
-
Prepare a reaction mixture containing ATPase assay buffer and the desired concentration of recombinant Midasin.
-
Add this compound (or DMSO as a vehicle control) to the reaction mixture at various concentrations.
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
Initiate the reaction by adding a final concentration of 1 mM ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of ATPase activity relative to the DMSO control.
Northern Blot Analysis of pre-rRNA Processing
This protocol is used to analyze the effect of this compound on the processing of pre-rRNA intermediates.
Materials:
-
Yeast cells (e.g., S. pombe)
-
This compound
-
Total RNA extraction kit
-
Formaldehyde
-
MOPS buffer
-
Agarose
-
Positively charged nylon membrane
-
DIG Northern Starter Kit (or similar)
-
Probe specific for pre-rRNA species (e.g., 35S, 27S, 7S)
Procedure:
-
Culture yeast cells to mid-log phase.
-
Treat the cells with this compound or DMSO for the desired time points (e.g., 0, 30, 60, 90, 120 minutes).
-
Harvest the cells and extract total RNA.
-
Separate the denatured total RNA (e.g., 5 µg) on a 1.3% agarose gel containing 1.85% formaldehyde and MOPS buffer.
-
Stain the gel with an RNA dye (e.g., GelRed) to visualize mature rRNAs (25S, 18S, 5.8S) as loading controls.
-
Transfer the RNA to a positively charged nylon membrane.
-
Perform Northern blotting using a DIG-labeled probe specific for the pre-rRNA intermediates of interest according to the manufacturer's protocol.
-
Detect the probe signal to visualize the accumulation of specific pre-rRNA species.
The following diagram outlines the workflow for assessing pre-rRNA processing defects.
This compound's Effect on Ribosome Biogenesis Pathway
Treatment of cells with this compound leads to a time-dependent accumulation of specific pre-rRNA intermediates. For instance, after 60 minutes of treatment with a related compound, Rbin-1, pre-rRNAs such as 35S, 27S, and 7S begin to accumulate, reaching a maximum level at 90-120 minutes. This indicates a blockage in the processing of these precursors, consistent with the inhibition of Midasin's function in 60S subunit assembly.
The following diagram depicts the pre-rRNA processing pathway in yeast and the points affected by this compound.
Conclusion
This compound is a valuable chemical probe for the study of eukaryotic ribosome biogenesis. Its specific and reversible inhibition of the AAA+ ATPase Midasin allows for the acute perturbation of 60S ribosomal subunit assembly. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols. The use of this compound in conjunction with genetic and biochemical approaches will continue to provide valuable insights into the complex and dynamic process of ribosome synthesis and its regulation in health and disease.
References
The Selective Inhibition of Midasin by Rbin-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the selectivity of Rbin-2, a potent and reversible small molecule inhibitor, for its target, the AAA+ ATPase Midasin (also known as Mdn1). Midasin is an essential enzyme in eukaryotic ribosome biogenesis, making it a critical target for understanding and potentially manipulating this fundamental cellular process. This document summarizes the available quantitative data on this compound's activity, details the experimental protocols for assessing its inhibitory effects, and provides visual representations of key pathways and workflows. The high selectivity of this compound for Midasin, supported by biochemical and genetic evidence, establishes it as a valuable chemical probe for dissecting the intricate mechanisms of ribosome assembly and a potential starting point for therapeutic development.
Introduction
Midasin (Mdn1) is a large, evolutionarily conserved AAA+ (ATPases Associated with diverse cellular activities) protein that plays a crucial role in the maturation and nuclear export of the 60S ribosomal subunit.[1] Its essential function in ribosome biogenesis makes it a compelling target for chemical biology and drug discovery. The ribozinoindole this compound has emerged as a cell-permeable, potent, and selective inhibitor of Midasin.[2] this compound directly targets the ATPase activity of Midasin, thereby inhibiting eukaryotic ribosome production.[2] This guide delves into the specifics of this compound's selectivity, providing quantitative data and detailed methodologies for its characterization.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of a chemical probe is paramount for its utility in accurately dissecting biological processes. Evidence strongly indicates that this compound exhibits a high degree of selectivity for Midasin. This is primarily demonstrated by its potent inhibition of wild-type Midasin's ATPase activity and the lack of significant inhibition of a known Rbin-resistant Midasin mutant.
| Target | Inhibitor | Parameter | Value | Assay Type | Reference |
| Wild-Type Midasin (Mdn1) | This compound | % Inhibition @ 1 µM | ~40-50% | NADH-coupled ATPase Assay / Radioactive ATPase Assay | [3] |
| Wild-Type Midasin (Mdn1) | This compound | Apparent EC50 | ~0.3 µM | NADH-coupled ATPase Assay | [3] |
| Rbin-resistant Midasin (Mdn1-F1093L) | This compound | Inhibition | Not significantly suppressed | NADH-coupled ATPase Assay | |
| Wild-Type Midasin (Mdn1) | Rbin-1 | % Inhibition @ 1 µM | ~40% | NADH-coupled ATPase Assay / Radioactive ATPase Assay |
Note: While a comprehensive screening of this compound against a broad panel of other AAA+ ATPases with corresponding IC50 values is not publicly available, the data from the resistant mutant provides strong "gold standard" proof of its on-target selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the purification of recombinant Midasin and the subsequent ATPase activity assays to determine the inhibitory effects of compounds like this compound.
Purification of Recombinant Midasin
A multi-step purification strategy is employed to obtain highly pure and active recombinant Midasin.
Workflow for Midasin Purification
References
Methodological & Application
Application Notes and Protocols for Rbin-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Rbin-2, a potent, reversible, and selective small molecule inhibitor of the AAA+ ATPase Midasin (Mdn1), in cell culture experiments. This compound serves as a powerful tool to investigate the intricacies of eukaryotic ribosome biogenesis, a fundamental process often dysregulated in diseases such as cancer. By specifically targeting Midasin, this compound disrupts the assembly of the 60S ribosomal subunit, leading to cell growth inhibition.
Mechanism of Action
This compound directly targets Midasin, an essential enzyme for the maturation of the 60S ribosomal subunit. Midasin utilizes the energy from ATP hydrolysis to facilitate the release of assembly factors from pre-ribosomal particles, a critical step in the ribosome assembly line. Inhibition of Midasin's ATPase activity by this compound stalls this process, leading to the accumulation of immature 60S subunits and a subsequent block in protein synthesis and cell proliferation.
Data Presentation
This compound Inhibitory Activity
| Compound | Target | Assay Type | EC50 (apparent) | Notes |
| This compound | Recombinant Midasin (Mdn1) | In vitro ATPase Assay | ~0.3 µM | Inhibition saturates at approximately 50%, suggesting a complex inhibitory mechanism on the multiple ATPase domains of Midasin. |
This compound Cellular Growth Inhibition
| Cell Type | Assay | GI50 | Notes |
| Fission Yeast (S. pombe) | Growth Inhibition | ~15 nM | This compound demonstrates high potency in fission yeast, the model organism used for its initial characterization. |
| Human Cancer Cell Lines | Growth Inhibition | Varies | The GI50 in human cell lines is expected to vary depending on the cell type and its proliferation rate. It is recommended to perform a dose-response curve for each cell line of interest. |
Experimental Protocols
Protocol 1: Determination of GI50 of this compound using a Cell Viability Assay
This protocol describes how to determine the half-maximal growth inhibition (GI50) concentration of this compound in a chosen mammalian cell line using a standard MTT or resazurin-based viability assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration range could be from 1 nM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For Resazurin Assay:
-
Add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
-
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the GI50 value.
-
Protocol 2: Analysis of Protein Synthesis Inhibition
This protocol outlines a method to assess the effect of this compound on global protein synthesis using a non-radioactive method like the surface sensing of translation (SUnSET) technique.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Puromycin
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-puromycin antibody
-
Appropriate secondary antibody conjugated to HRP
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x GI50) for a desired time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
-
Puromycin Labeling:
-
30 minutes before harvesting, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with an anti-puromycin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the puromycin signal and the loading control.
-
Normalize the puromycin signal to the loading control.
-
Compare the normalized puromycin signal in this compound-treated samples to the vehicle-treated control to determine the percentage of protein synthesis inhibition.
-
Visualizations
Application Notes and Protocols for Utilizing Rbin-2 to Inhibit Ribosome Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome biogenesis, the intricate process of producing ribosomes, is a fundamental cellular activity, and its dysregulation is a hallmark of various diseases, particularly cancer. Consequently, the inhibition of ribosome biogenesis has emerged as a promising therapeutic strategy. The small molecule inhibitor "Rbin-2" has been identified as a potent modulator of this pathway. However, it is crucial for researchers to be aware that the literature describes two distinct compounds referred to as this compound or RBI2, each with a unique mechanism of action. This document provides a comprehensive guide to understanding and utilizing both of these inhibitors.
-
This compound (Ribozinoindole-2): A potent, reversible, and specific inhibitor of the AAA+ ATPase Midasin (Mdn1), an essential enzyme in the maturation of the 60S ribosomal subunit.[1][2][3][4][5]
-
RBI2 (Ribosome Biogenesis Inhibitor 2): An inhibitor identified through high-throughput screening that induces the rapid polyadenylation and subsequent degradation of precursor ribosomal RNA (pre-rRNA).
This document will clearly delineate the properties and applications of each compound, providing detailed protocols for their use in research and drug development settings.
Section 1: this compound (Ribozinoindole-2), the Midasin Inhibitor
Mechanism of Action
This compound is a member of the ribozinoindole class of compounds that directly targets Midasin (Mdn1), a large AAA+ ATPase essential for the assembly of the large (60S) ribosomal subunit in eukaryotes. Midasin is believed to utilize the energy from ATP hydrolysis to facilitate the release of assembly factors from pre-60S particles, a critical step in their maturation. This compound inhibits the steady-state ATPase activity of Midasin, thereby stalling the assembly of the 60S subunit and leading to an accumulation of immature pre-ribosomal particles in the nucleolus. This targeted inhibition of a key enzyme in ribosome biogenesis makes this compound a valuable tool for studying the dynamics of ribosome assembly and a potential therapeutic agent.
Signaling Pathway Diagram
References
- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent, reversible, and specific chemical inhibitors of eukaryotic ribosome biogenesis | Crick [crick.ac.uk]
Rbin-2: A Novel Ribosome Biogenesis Inhibitor for Cancer Cell Line Studies
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rbin-2 (Ribosome Biogenesis Inhibitor 2) is a novel small molecule inhibitor that presents a promising avenue for cancer research and therapeutic development. Cancer cells, with their heightened metabolic and proliferative rates, are particularly dependent on efficient ribosome biogenesis to sustain their rapid growth. This compound exploits this vulnerability by disrupting the production of ribosomes, essential cellular machinery for protein synthesis.[1][2] Unlike other ribosome biogenesis inhibitors, this compound acts through a distinct mechanism, inducing the polyadenylation and subsequent degradation of ribosomal RNA (rRNA), leading to a significant decrease in cancer cell viability.[1] These application notes provide an overview of this compound's use in cancer cell line studies, including its mechanism of action, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound functions as a potent inhibitor of ribosome biogenesis.[1] Its primary mechanism involves the rapid depletion of pre-ribosomal RNA (pre-rRNA).[1] Notably, this action is independent of inhibiting the initiation of rRNA transcription by RNA Polymerase I (Pol I). Instead, this compound treatment leads to an increase in the polyadenylation of pre-rRNA. This polyadenylation marks the rRNA for degradation, likely through the TRAMP-nuclear exosome pathway. This mode of action distinguishes this compound from other inhibitors like CX-5461, which primarily affects Pol I transcription initiation.
Applications in Cancer Cell Line Studies
This compound has demonstrated significant efficacy in inhibiting the growth and viability of various cancer cell lines.
-
Inhibition of Cell Viability: this compound has been shown to significantly decrease cell viability in malignant melanoma and breast cancer cell lines.
-
Selective Toxicity: Studies have indicated that this compound specifically targets cancer cells, showing no effect on non-cancerous, non-transformed cell lines.
-
Colony Formation Inhibition: this compound effectively inhibits the ability of cancer cells to form colonies in soft agar experiments, a key indicator of tumorigenicity.
-
Induction of Pre-rRNA Depletion: A hallmark of this compound activity is the rapid and dramatic decrease in pre-rRNA levels in treated cancer cells.
Data Presentation
Table 1: Cancer Cell Lines Sensitive to this compound
| Cell Line | Cancer Type | Observed Effects | Reference |
| A375 | Malignant Melanoma | Decreased cell viability, Inhibition of pre-rRNA levels, Inhibition of colony formation | |
| MDA-MB-231 | Breast Cancer | Decreased cell viability, Inhibition of pre-rRNA levels | |
| HCC1937 | Breast Cancer | Decreased cell viability, Inhibition of pre-rRNA levels |
Table 2: Comparison of this compound and CX-5461 Mechanisms
| Feature | This compound | CX-5461 | Reference |
| Primary Mechanism | Induces polyadenylation and degradation of pre-rRNA | Inhibits RNA Polymerase I transcription initiation | |
| Effect on Pol I Occupancy | No significant change | Decreases Pol I occupancy on rDNA | |
| Transcriptomic Changes | Induces distinct changes in the transcriptome | Induces distinct changes in the transcriptome |
Experimental Protocols
Protocol 1: Assessment of Pre-rRNA Levels using RT-qPCR
This protocol details the measurement of pre-mature rRNA levels in cancer cell lines following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., A375, MDA-MB-231, HCC1937)
-
This compound
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for 5' externally transcribed sequence (ETS) of pre-rRNA
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate culture plates and allow them to attach and grow overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (IC90 concentrations are recommended for observing significant effects) for various time points (e.g., 0, 2, 4, 6, 8 hours). Include a vehicle-treated control group.
-
RNA Extraction: At each time point, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix and primers specific for the 5' ETS of pre-rRNA. Use a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data to determine the relative levels of pre-rRNA at each time point compared to the control.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Pol I Occupancy
This protocol is for assessing the occupancy of RNA Polymerase I on the ribosomal DNA (rDNA) template after this compound treatment.
Materials:
-
Cancer cell lines
-
This compound or CX-5461 (as a control)
-
Formaldehyde (1% final concentration)
-
Glycine (0.125 M final concentration)
-
Cold 1X PBS
-
ChIP assay kit
-
Antibody against RNA Polymerase I
-
Primers for rDNA promoter region
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Inoculate approximately one million exponentially growing cells into a 10 cm petri dish and incubate overnight. Treat the cells with 1 µM or 5 µM of this compound or CX-5461 for 30 minutes or 2 hours.
-
Cross-linking: Add formaldehyde directly to the media to a final concentration of 1% and incubate at room temperature for 10 minutes to cross-link proteins to DNA.
-
Quenching: Add glycine to a final concentration of 0.125 M and incubate at room temperature for 5 minutes to stop the cross-linking reaction.
-
Cell Harvesting: Remove the media and wash the cells with cold 1X PBS.
-
ChIP Assay: Proceed with the chromatin immunoprecipitation assay using a commercial kit according to the manufacturer's protocol. Use an antibody specific for RNA Polymerase I to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: Purify the DNA from the immunoprecipitated complexes.
-
qPCR Analysis: Perform qPCR using primers specific for the rDNA promoter region to quantify the amount of rDNA associated with RNA Polymerase I.
-
Data Analysis: Analyze the qPCR data to determine the relative occupancy of Pol I on the rDNA in treated cells compared to control cells.
Visualizations
Caption: Proposed mechanism of action for this compound in cancer cells.
Caption: Experimental workflow for assessing pre-rRNA levels.
References
Application Notes and Protocols for Determining the Effective Concentration of Rbin-2 In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rbin-2 is a potent, reversible, and selective small molecule inhibitor of eukaryotic ribosome biogenesis. It functions by specifically targeting the AAA+ (ATPases Associated with diverse cellular Activities) protein Midasin (Mdn1), a crucial factor in the maturation of the 60S ribosomal subunit. By inhibiting the ATPase activity of Mdn1, this compound disrupts the assembly of functional ribosomes, leading to a cessation of protein synthesis and cell growth. These application notes provide detailed protocols for determining the effective concentration of this compound in vitro using both a biochemical assay to measure the inhibition of its direct target, Mdn1, and a cell-based assay to assess its impact on cell proliferation.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the ribosome biogenesis pathway. Mdn1 is an essential ATPase that utilizes the energy from ATP hydrolysis to remove assembly factors, such as Ytm1 and Rsa4, from pre-60S ribosomal particles in the nucleolus and nucleoplasm. This remodeling is a critical step for the proper maturation and export of the 60S subunit to the cytoplasm. This compound binds to Mdn1 and allosterically inhibits its ATPase activity. This inhibition prevents the release of assembly factors, stalling the maturation of the 60S subunit and ultimately leading to the inhibition of protein synthesis.
Caption: Mechanism of this compound action on the 60S ribosome biogenesis pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound from published studies. This compound is noted to be approximately 10-fold more potent than its analog, Rbin-1.[1]
Table 1: In Vitro Growth Inhibition of Fission Yeast
| Compound | GI50 (nM) |
| This compound | 14 ± 1 |
| Rbin-1 | 136 ± 7 |
GI50 (Growth Inhibition 50) is the concentration of the compound that inhibits cell growth by 50%.
Table 2: In Vitro Inhibition of Recombinant Mdn1 ATPase Activity
| Compound | Assay Type | Parameter | Value (µM) |
| This compound | NADH-coupled | Apparent EC50 | ~0.3 |
| Rbin-1 | NADH-coupled | Inhibition at 1 µM | ~40% |
| This compound | NADH-coupled | Inhibition at 1 µM | ~40% |
EC50 (Effective Concentration 50) is the concentration of the compound that elicits a 50% response, in this case, inhibition of ATPase activity.
Experimental Protocols
Protocol 1: Determination of Mdn1 ATPase Activity Inhibition using an NADH-Coupled Assay
This protocol describes a continuous enzyme-coupled assay to measure the ATPase activity of purified Mdn1 and its inhibition by this compound. The hydrolysis of ATP to ADP by Mdn1 is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
References
Application Notes and Protocols for Rbin-2 Treatment in 60S Ribosomal Subunit Assembly Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis and cell growth. The assembly of the large 60S ribosomal subunit is a complex pathway involving numerous assembly factors. Rbin-2 is a potent and specific chemical inhibitor that targets a key ATPase, Mdn1 (Midasin), which is crucial for the maturation and nuclear export of pre-60S ribosomal particles.[1] By inhibiting Mdn1, this compound provides a powerful tool to dissect the intricate steps of 60S subunit assembly, offering insights into the dynamic protein-RNA interactions and the sequence of molecular events. These application notes provide detailed protocols and quantitative data for utilizing this compound to study 60S ribosomal subunit assembly.
Mechanism of Action
This compound, an analog of Rbin-1, functions by directly inhibiting the ATPase activity of Mdn1.[1] Mdn1 is a member of the AAA+ (ATPases Associated with diverse cellular Activities) protein family and plays an essential role in remodeling pre-60S particles, facilitating the release of assembly factors. The inhibition of Mdn1's ATPase activity by this compound stalls the 60S assembly process, leading to the accumulation of immature pre-60S particles in the nucleolus and subsequent disruption of ribosome production.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory effects of this compound and its analog Rbin-1.
Table 1: In Vitro Inhibition of Mdn1 ATPase Activity
| Compound | Concentration | % Inhibition of Mdn1 ATPase Activity | Apparent EC50 | Reference |
| Rbin-1 | 1 µM | ~40% | 0.14 ± 0.12 µM | [1][2] |
| This compound | 1 µM | ~40% | ~0.3 µM | [1] |
Table 2: Cellular Effects of Rbin-1 Treatment in S. pombe
| Phenotype | Treatment Condition | Observation | Time to Max Effect | Reference |
| pre-rRNA Accumulation | Rbin-1 | Accumulation of 35S, 27S, and 7S pre-rRNAs | 90-120 min | |
| Rpl2501-GFP Localization | Rbin-1 | Accumulation in the nucleolus | 90-120 min |
Experimental Protocols
Mdn1 ATPase Activity Assay (NADH-Coupled)
This protocol is adapted from a general NADH-coupled ATPase assay to measure the specific activity of Mdn1 and its inhibition by this compound.
Materials:
-
Purified recombinant Mdn1 protein
-
This compound (dissolved in DMSO)
-
Mdn1 Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl₂, 0.5 mM EGTA, 1 mM DTT
-
ATP solution (100 mM)
-
NADH (10 mM stock)
-
Phosphoenolpyruvic acid (PEP) (100 mM stock)
-
Pyruvate kinase (PK) (e.g., 30 U/mL)
-
Lactate dehydrogenase (LDH) (e.g., 30 U/mL)
-
DMSO (for control)
-
384-well microplate, black with clear bottom
-
Microplate reader with fluorescence capabilities (Excitation: 340 nm, Emission: 440 nm)
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing Mdn1 Assay Buffer, NADH (final concentration 200 µM), PEP (final concentration 1 mM), PK, and LDH.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Mdn1 Assay Buffer containing 2% DMSO. Also, prepare a control with 2% DMSO alone.
-
Set up the Reaction:
-
In the wells of the 384-well plate, add 25 µL of the Reaction Mix.
-
Add 1 µL of the this compound dilution or DMSO control to the respective wells.
-
Add purified Mdn1 protein to a final concentration of 25 nM.
-
-
Initiate the Reaction: Start the reaction by adding ATP to a final concentration of 1 mM.
-
Measure Fluorescence: Immediately place the plate in the microplate reader pre-heated to 30°C. Measure the decrease in NADH fluorescence at 340 nm excitation and 440 nm emission every 30 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the fluorescence decay curve.
-
Subtract the background rate (from wells with no Mdn1) from the rates of the experimental wells.
-
Plot the ATPase activity against the this compound concentration to determine the IC50 value.
-
Analysis of pre-rRNA Processing by Northern Blotting
This protocol describes the analysis of pre-rRNA accumulation in cells treated with this compound.
Materials:
-
Yeast cell culture (S. pombe)
-
This compound
-
DMSO
-
RNA extraction kit
-
Formaldehyde
-
MOPS buffer
-
Agarose
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled oligonucleotide probes specific for 35S, 27S, and 7S pre-rRNAs
-
Phosphorimager system
Procedure:
-
Cell Treatment: Grow S. pombe cells to mid-log phase. Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for various time points (e.g., 0, 30, 60, 90, 120 minutes).
-
RNA Extraction: Harvest the cells by centrifugation and extract total RNA using a standard protocol or a commercial kit.
-
Gel Electrophoresis:
-
Denature the RNA samples by heating in a formaldehyde-containing loading buffer.
-
Separate the RNA by electrophoresis on a formaldehyde-agarose gel.
-
-
Transfer: Transfer the RNA from the gel to a nylon membrane via capillary blotting.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer.
-
Add the radiolabeled oligonucleotide probe specific for the pre-rRNA of interest and incubate overnight.
-
-
Washing and Detection: Wash the membrane to remove unbound probe and expose it to a phosphor screen. Image the screen using a phosphorimager.
-
Quantification: Quantify the band intensities using appropriate software. Normalize the pre-rRNA signals to a loading control (e.g., 18S or 25S rRNA).
Rpl2501-GFP Localization Assay
This protocol details the microscopic analysis of the localization of the 60S ribosomal protein Rpl2501 fused to GFP in response to this compound treatment.
Materials:
-
S. pombe strain expressing Rpl2501-GFP
-
This compound
-
DMSO
-
Appropriate yeast growth medium (e.g., EMM)
-
Fluorescence microscope with a high-resolution camera
-
Image analysis software
Procedure:
-
Cell Culture and Treatment: Grow the Rpl2501-GFP expressing S. pombe strain in liquid medium to early-log phase. Treat the cells with this compound or DMSO for the desired time points.
-
Sample Preparation for Microscopy:
-
Take a small aliquot of the cell culture.
-
Mount the cells on a microscope slide with a coverslip. Agarose pads can be used to immobilize the cells for live-cell imaging.
-
-
Fluorescence Microscopy:
-
Observe the cells using a fluorescence microscope equipped with a GFP filter set.
-
Acquire images of both the GFP channel and a brightfield or DIC channel to visualize the cell morphology.
-
-
Image Analysis:
-
Analyze the subcellular localization of the Rpl2501-GFP signal in a statistically significant number of cells for each condition.
-
Quantify the fluorescence intensity in the nucleolus versus the cytoplasm to determine the extent of nucleolar accumulation.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Mdn1, blocking pre-60S maturation.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for this compound in vitro and in vivo analysis.
Logical Relationship of this compound's Cellular Effects
Caption: Cellular consequences of this compound mediated Mdn1 inhibition.
References
Application Notes and Protocols: Rbin-2 in Combination Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer is a multifaceted disease characterized by uncontrolled cell growth and proliferation. A critical cellular process that fuels this rapid growth is ribosome biogenesis, the intricate machinery responsible for producing proteins. Cancer cells are often highly dependent on an elevated rate of ribosome biogenesis to sustain their malignant phenotype. This dependency presents a promising therapeutic window. Rbin-2 is a novel small molecule inhibitor of ribosome biogenesis.[1] While preclinical data on this compound as a standalone agent in melanoma and breast cancer cell lines are emerging, its potential in combination with other cancer therapeutics is a compelling area of investigation.[1] This document provides a framework for exploring the synergistic potential of this compound with other anticancer agents, drawing parallels from other ribosome biogenesis inhibitors where direct data for this compound is not yet available.
Targeting ribosome biogenesis can render cancer cells more susceptible to conventional and targeted therapies.[1][2][3] The inhibition of this fundamental process can induce cellular stress, leading to cell cycle arrest and apoptosis, thereby potentially lowering the threshold for the cytotoxic effects of other drugs.
Rationale for Combination Therapy
The primary rationale for combining this compound with other cancer therapeutics is to achieve synergistic or additive effects, leading to enhanced tumor cell killing, overcoming drug resistance, and potentially reducing treatment-related toxicity by using lower doses of each agent. Several studies on other ribosome biogenesis inhibitors, such as CX-5461 and BMH-21, have demonstrated the validity of this approach.
Potential Combination Strategies:
-
With Conventional Chemotherapy: Many traditional chemotherapeutic agents induce DNA damage. By inhibiting ribosome biogenesis with this compound, the cell's ability to produce proteins required for DNA repair and survival may be compromised, thus enhancing the efficacy of DNA-damaging agents.
-
With Targeted Therapies: Combining this compound with inhibitors of key oncogenic signaling pathways, such as those involving FGFR, could offer a powerful two-pronged attack. While targeted therapies block specific growth signals, this compound would concurrently starve the cancer cells of the essential protein synthesis machinery.
-
With Radiation Therapy: Similar to chemotherapy, radiation therapy induces DNA damage. Preclinical studies with the ribosome biogenesis inhibitor CX-5461 have shown synergistic effects when combined with radiation in solid tumors.
-
With Immunotherapy: The tumor microenvironment plays a crucial role in cancer progression and response to immunotherapy. Emerging evidence suggests a link between ribosome biogenesis and the tumor immune landscape. By modulating the cellular stress responses, this compound could potentially enhance the efficacy of immune checkpoint inhibitors.
Preclinical Data Summary (Hypothetical for this compound, based on class effects)
The following tables summarize hypothetical preclinical data for this compound in combination with other anticancer agents, based on findings for other ribosome biogenesis inhibitors like CX-5461. These tables are for illustrative purposes to guide experimental design.
Table 1: In Vitro Synergistic Effects of this compound in Combination with Other Agents
| Cancer Cell Line | Combination Agent | This compound IC50 (nM) | Combination Agent IC50 (nM) | Combination Index (CI)* |
| MDA-MB-231 (Breast) | Doxorubicin | 150 | 50 | 0.6 |
| A375 (Melanoma) | Cisplatin | 200 | 1000 | 0.7 |
| U-87 MG (Glioblastoma) | Erdafitinib (FGFRi) | 100 | 25 | 0.5 |
| HCT116 (Colon) | 5-Fluorouracil | 250 | 500 | 0.8 |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition with this compound Combination Therapy (Xenograft Model)
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (monotherapy) | 35 |
| Paclitaxel (monotherapy) | 40 |
| This compound + Paclitaxel | 75 |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with other anticancer drugs on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Combination agent(s)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the combination agent.
-
Treatment: Treat the cells with:
-
This compound alone (multiple concentrations)
-
Combination agent alone (multiple concentrations)
-
A combination of this compound and the other agent at a constant ratio or in a matrix format.
-
Include vehicle control wells.
-
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug alone.
-
Use software such as CompuSyn or similar tools to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol 2: In Vivo Combination Therapy Study in a Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in combination with another therapeutic agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cells for tumor implantation
-
This compound formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Group Allocation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination agent alone
-
Group 4: this compound + Combination agent
-
-
Treatment Administration: Administer the treatments according to the predetermined dosing schedule and route of administration.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a maximum allowable size or for a predetermined duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor volume between the treatment groups.
-
Assess any treatment-related toxicity by monitoring body weight changes and clinical signs.
-
Signaling Pathways and Experimental Workflows
Ribosome Biogenesis Inhibition and p53 Activation Pathway
Caption: this compound induced nucleolar stress activates the p53 pathway.
Experimental Workflow for In Vitro Synergy Screening
Caption: Workflow for assessing drug synergy in vitro.
Logical Relationship for Combination Benefit
Caption: Rationale for the therapeutic benefit of this compound combinations.
Conclusion
While this compound is a promising new agent targeting a key vulnerability of cancer cells, its full potential may be realized in combination with other therapeutic modalities. The provided application notes and protocols offer a roadmap for the preclinical evaluation of this compound in combination therapies. The data from such studies will be crucial in guiding the clinical development of this compound and defining its role in the future landscape of cancer treatment. It is important to reiterate that the specific combination data presented here is hypothetical and serves as a guide for future research, which is warranted to explore the synergistic potential of this compound.
References
Application Notes and Protocols for Rbin-2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rbin-2 is a potent, cell-permeable, and reversible small molecule inhibitor that targets the AAA+ ATPase Midasin (Mdn1), a crucial enzyme in eukaryotic ribosome biogenesis.[1][2] By disrupting the ATPase activity of Midasin, this compound effectively impairs the assembly and maturation of the 60S ribosomal subunit, leading to an overall inhibition of protein synthesis.[1] This mechanism makes this compound a valuable tool for studying ribosome biogenesis and a potential starting point for the development of therapeutics targeting diseases characterized by dysregulated protein synthesis, such as cancer.[1] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in high-throughput screening (HTS) assays to identify novel inhibitors of ribosome biogenesis.
Mechanism of Action
This compound, an analog of Rbin-1, directly binds to Midasin and inhibits its steady-state ATPase activity. This inhibition stalls the ribosome assembly process, leading to the accumulation of pre-60S ribosomal particles in the nucleolus. The targeted disruption of ribosome production is particularly effective against rapidly proliferating cells that have a high demand for protein synthesis, highlighting the potential of Midasin inhibitors as anti-cancer agents.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits Midasin's ATPase activity, blocking pre-60S subunit maturation.
Quantitative Data
The following table summarizes the known quantitative data for this compound and provides typical performance metrics for a robust HTS assay.
| Parameter | Value | Description | Reference |
| This compound Activity | |||
| Midasin ATPase Inhibition | ~40% at 1 µM | Inhibition of recombinant Midasin's steady-state ATPase activity. | |
| Typical HTS Assay Parameters | |||
| Z'-factor | > 0.5 | A measure of assay quality and suitability for HTS. A value > 0.5 is considered excellent. | |
| Signal-to-Background (S/B) | > 5 | The ratio of the signal from a positive control to that of a negative control. | |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the data points. |
High-Throughput Screening Protocol: Cell-Based Assay for Ribosome Biogenesis Inhibitors
This protocol describes a quantitative high-throughput screening (qHTS) assay to identify small molecule inhibitors of ribosome biogenesis using a cell line with a reporter system that is sensitive to protein synthesis rates.
Assay Principle
This assay utilizes a cell line engineered to express a short-lived reporter protein, such as a destabilized luciferase or green fluorescent protein (GFP). Inhibition of ribosome biogenesis will lead to a rapid decrease in the cellular levels of this reporter protein, resulting in a measurable decrease in luminescence or fluorescence. This compound is used as a positive control for the inhibition of ribosome biogenesis.
Materials and Reagents
-
Cell Line: A suitable human cell line (e.g., HEK293, HeLa) stably expressing a destabilized luciferase reporter.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well or 1536-well solid white, flat-bottom plates.
-
Compound Library: Library of small molecules for screening.
-
This compound: Positive control.
-
DMSO: Vehicle control.
-
Luciferase Assay Reagent: Commercially available reagent for detecting luciferase activity (e.g., Bright-Glo™).
-
Plate Reader: Luminometer capable of reading 384- or 1536-well plates.
-
Liquid Handling System: Automated liquid handler for dispensing cells and reagents.
Experimental Workflow
Caption: Workflow for a cell-based HTS assay to identify ribosome biogenesis inhibitors.
Step-by-Step Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, dispense test compounds from the library into the wells of the 384-well assay plates to achieve the desired final concentration (e.g., 10 µM).
-
Dispense this compound (positive control, e.g., final concentration of 10 µM) and DMSO (negative/vehicle control) into designated control wells.
-
-
Cell Seeding:
-
Harvest the reporter cell line during the exponential growth phase.
-
Resuspend the cells in culture medium to the desired density (e.g., 2,000 cells/well in 20 µL).
-
Using an automated dispenser, seed the cells into the compound-containing assay plates.
-
-
Incubation:
-
Incubate the assay plates at 37°C in a humidified incubator with 5% CO₂ for a predetermined time (e.g., 24 hours). This incubation period should be optimized to allow for sufficient reporter protein turnover.
-
-
Reagent Addition:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add an equal volume of the luciferase assay reagent to each well (e.g., 20 µL).
-
-
Signal Reading:
-
Incubate the plates for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Read the luminescence signal using a plate reader.
-
Data Analysis
-
Data Normalization:
-
Normalize the raw luminescence data. The signal from the DMSO-treated wells represents 100% reporter activity, while the signal from the this compound-treated wells represents 0% activity.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Hit Identification:
-
Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., > 50% or > 3 standard deviations from the mean of the negative controls).
-
-
Dose-Response Confirmation:
-
Confirm the activity of the primary hits by performing dose-response experiments.
-
Generate concentration-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) for each confirmed hit.
-
Counter-Screening
To eliminate false positives, it is crucial to perform counter-screens. A key counter-screen for this assay is a cell viability assay (e.g., CellTiter-Glo®) to distinguish compounds that inhibit the reporter signal due to general cytotoxicity from those that specifically inhibit ribosome biogenesis. True hits should show a significant decrease in the reporter signal at concentrations that do not cause significant cell death.
Conclusion
This compound is a specific and potent inhibitor of Midasin, making it an excellent tool for studying eukaryotic ribosome biogenesis. The provided HTS protocol offers a robust framework for identifying novel inhibitors of this fundamental cellular process. The use of appropriate controls and counter-screens is essential for the successful identification of specific and potent lead compounds for further drug development.
References
Preparing Rbin-2 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rbin-2 is a potent, selective, and reversible small molecule inhibitor of Midasin (also known as Mdn1), an essential AAA+ (ATPases Associated with diverse cellular Activities) protein.[1][2] Midasin plays a critical role in the biogenesis of the eukaryotic 60S ribosomal subunit, a fundamental process for cell growth and proliferation.[1][2] By targeting Midasin, this compound disrupts ribosome assembly, leading to the inhibition of protein synthesis. This mechanism of action makes this compound a valuable tool for studying ribosome biogenesis and a potential therapeutic agent in diseases characterized by dysregulated cell growth, such as cancer. This application note provides a detailed protocol for the preparation of an this compound stock solution using dimethyl sulfoxide (DMSO) and summarizes its key applications and quantitative data.
Physicochemical Properties and Solubility
This compound is a triazinoindole derivative with the molecular formula C₁₃H₁₁BrN₄S and a molecular weight of 335.22 g/mol . It is typically supplied as a solid powder. For experimental use, this compound is most commonly dissolved in DMSO. The solubility of this compound in DMSO is reported to be in the range of 0.1 to 1 mg/mL, and warming the solution may aid in its complete dissolution.
Data Presentation
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁BrN₄S |
| Molecular Weight | 335.22 g/mol |
| Appearance | Solid Powder |
| Solubility | DMSO: 0.1 - 1 mg/mL (may require warming) |
Table 2: In Vitro Activity of this compound
| Assay | Organism/System | Parameter | Value |
| Cell Growth Inhibition | Schizosaccharomyces pombe (fission yeast) | GI₅₀ | 14 nM |
| Midasin (Mdn1) ATPase Inhibition | Recombinant S. pombe Mdn1 | Apparent EC₅₀ | ~0.3 µM |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO. Adherence to sterile techniques is recommended if the stock solution is to be used in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Calculate the required amount of this compound: To prepare 1 mL of a 1 mg/mL stock solution, weigh out 1 mg of this compound powder using a calibrated analytical balance.
-
Aliquot DMSO: In a sterile microcentrifuge tube or vial, add 1 mL of anhydrous/sterile DMSO.
-
Dissolve this compound in DMSO: Carefully add the weighed this compound powder to the DMSO.
-
Vortexing: Tightly cap the tube/vial and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Warming (Optional): If the this compound does not fully dissolve, warm the solution in a water bath or heat block at 37°C for 5-10 minutes. Vortex again to ensure complete dissolution. The solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Midasin (Mdn1) ATPase Activity Assay
This protocol outlines a general procedure to assess the inhibitory effect of this compound on the ATPase activity of Midasin. This is a coupled-enzyme assay that measures ATP hydrolysis by monitoring the oxidation of NADH.
Materials:
-
Purified recombinant Midasin (Mdn1) enzyme
-
This compound DMSO stock solution
-
ATP solution
-
NADH solution
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., HEPES-based buffer with MgCl₂ and KCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Assay Mix: Prepare a master mix containing assay buffer, NADH, PEP, PK, and LDH.
-
Add this compound: To the wells of a 96-well plate, add varying concentrations of this compound (diluted from the DMSO stock). Include a DMSO-only control.
-
Add Midasin: Add the purified Midasin enzyme to each well.
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the rate of ATP hydrolysis for each this compound concentration. Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the role of Midasin in the 60S ribosomal subunit biogenesis and the inhibitory action of this compound.
Caption: Midasin's role in 60S ribosome biogenesis and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the workflow for preparing an this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Conclusion
This compound is a valuable chemical probe for studying eukaryotic ribosome biogenesis due to its specific inhibition of Midasin. The protocols provided in this application note offer a reliable method for preparing this compound stock solutions and for assessing its inhibitory activity. The provided quantitative data and pathway diagrams serve as a useful reference for researchers utilizing this compound in their studies. Proper handling and storage of the this compound stock solution are crucial for maintaining its stability and activity.
References
Troubleshooting & Optimization
Rbin-2 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered during experiments with Rbin-2, a potent inhibitor of the Midasin (Mdn1) AAA+ ATPase involved in eukaryotic ribosome biogenesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is slightly soluble in DMSO, and it is advisable to use a fresh, anhydrous stock of DMSO, as moisture can reduce the solubility of the compound.
Q2: What is the reported solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers but is generally low. The typical solubility range is between 0.1 to 1 mg/mL.[3] Some suppliers suggest that a clear solution of 1 mg/mL can be achieved with warming.
Q3: My this compound powder is not dissolving well in DMSO at room temperature. What should I do?
A3: If you encounter difficulty dissolving this compound in DMSO, you can try gentle warming of the solution in a 37°C water bath or brief sonication. These methods can help facilitate the dissolution of the compound. Ensure the solution is completely clear before use.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A4: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds like this compound and is often caused by "solvent shock". This occurs when the compound, which is stable in a high concentration of organic solvent, rapidly comes out of solution when introduced to a predominantly aqueous environment. To prevent this, a stepwise dilution approach is recommended. Instead of adding the concentrated stock directly to your final volume of media, first create an intermediate dilution in a smaller volume of media, mix gently, and then add this to the final volume. It is also recommended to make initial serial dilutions in DMSO before the final dilution into the aqueous medium.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A5: High concentrations of DMSO can be toxic to cells. Generally, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally at or below 0.5%, and not exceeding 1%. It is crucial to always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your experimental samples, to account for any solvent effects.
Q6: Are there any alternative methods to improve the solubility of this compound in my aqueous assay buffer?
A6: Yes, for particularly challenging experiments, you can explore the use of solubility enhancers. One option is to use a biocompatible surfactant, such as Pluronic® F-68, in your cell culture medium. Another advanced technique for poorly soluble drugs is the use of cyclodextrins, which can form inclusion complexes with the compound to enhance its aqueous solubility.
Quantitative Data Summary
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Solubility | Source |
| DMSO | 0.1 - 1 mg/mL (Slightly soluble) | Cayman Chemical |
| DMSO | 1 mg/mL (clear with warming) | Sigma-Aldrich |
| Water | Insoluble | Selleck Chemicals |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilutions.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
If undissolved material remains, gently warm the tube in a 37°C water bath for a few minutes or sonicate briefly until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium to avoid precipitation during experiments.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, if your highest desired final concentration is 10 µM, you could prepare dilutions at 10 µM, 5 µM, 2.5 µM, 1 µM, and 0.5 µM.
-
Crucially , ensure the final DMSO concentration is consistent across all dilutions and is at a non-toxic level for your cells (e.g., 0.1%). Include a vehicle control with only DMSO at this concentration.
-
To minimize "solvent shock," perform a stepwise dilution. First, dilute the DMSO stock into a small volume of medium, mix gently, and then add this to the final volume of medium.
-
Aliquot the prepared dilutions into a 96-well plate or microcentrifuge tubes.
-
Incubate the samples under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation, such as cloudiness or visible crystals. For a more sensitive assessment, examine the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is the maximum working concentration you should use under these specific conditions.
Visual Troubleshooting and Pathway Diagrams
Caption: A workflow for troubleshooting this compound precipitation issues.
Caption: this compound inhibits Midasin (Mdn1) to disrupt ribosome biogenesis.
References
optimizing Rbin-2 concentration to avoid off-target effects
Welcome to the technical support center for Rbin-2, a potent, selective, and reversible inhibitor of the AAA+ ATPase Midasin (Mdn1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize this compound concentration and minimize potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound directly targets Midasin (Mdn1), an essential ~540-kDa AAA+ (ATPases associated with diverse cellular activities) protein.[1][2] Midasin is a crucial factor in eukaryotic ribosome biogenesis, specifically in the maturation and nuclear export of the pre-60S ribosomal subunit.[1][3][4] this compound inhibits the ATPase activity of Midasin, thereby disrupting the assembly of functional 60S ribosomal subunits and ultimately inhibiting protein synthesis.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A good starting point for this compound in cell-based assays is in the low nanomolar range. The reported GI50 (concentration for 50% growth inhibition) in fission yeast is approximately 14 nM. However, the optimal concentration will vary depending on the cell type, experimental duration, and the specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: Are there any known off-target effects of this compound?
Currently, there is no published data detailing specific off-target effects of this compound. It has been described as a "specific" and "selective" inhibitor of Midasin. However, as with any small molecule inhibitor, the potential for off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is considered best practice to validate the on-target effect and assess for potential off-targets in your experimental system.
Q4: How can I confirm that this compound is engaging its target, Midasin, in my cells?
Target engagement can be confirmed using several methods. One common technique is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. An increase in the thermal stability of Midasin in the presence of this compound would indicate direct target engagement.
Q5: What are the expected phenotypic effects of Midasin inhibition by this compound?
Inhibition of Midasin by this compound is expected to lead to defects in ribosome biogenesis. This can manifest as an accumulation of pre-rRNA species and a disruption in the nuclear export of the pre-60S subunit. Functionally, this will result in a decrease in the number of mature ribosomes and a subsequent reduction in overall protein synthesis, leading to cell growth inhibition.
Troubleshooting Guide: Optimizing this compound Concentration and Investigating Off-Target Effects
This guide provides a systematic approach to optimizing this compound concentration to ensure on-target activity while minimizing the risk of off-target effects.
Problem 1: High degree of cytotoxicity or unexpected phenotypes observed at the desired effective concentration.
-
Possible Cause: The concentration of this compound being used may be too high, leading to off-target effects or generalized cellular stress.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Use a wide range of this compound concentrations to determine the minimal effective concentration that elicits the desired on-target phenotype (e.g., inhibition of ribosome biogenesis).
-
Assess cell viability: Use a sensitive cell viability assay (e.g., CellTiter-Glo®, MTS) to correlate the phenotypic readout with cellular toxicity. Aim for a concentration that gives the desired on-target effect with minimal impact on overall cell viability.
-
Time-course experiment: Investigate if the duration of this compound treatment can be reduced while still achieving the desired effect. Shorter incubation times can minimize the accumulation of potential off-target effects.
-
Problem 2: Uncertainty about the specificity of the observed effects.
-
Possible Cause: The observed phenotype may be due to the inhibition of an unknown off-target protein rather than, or in addition to, Midasin.
-
Troubleshooting Steps:
-
Validate on-target pathway modulation: Directly measure the consequences of Midasin inhibition. Perform polysome profiling to observe a decrease in polysomes and an increase in the 80S monosome peak, which is indicative of translation initiation inhibition. Additionally, Northern blotting can be used to detect the accumulation of pre-rRNA processing intermediates.
-
Rescue experiment (if possible): If a resistant mutant of Midasin is available (e.g., mdn1-F1093L in fission yeast), demonstrate that the phenotype is absent or reduced in cells expressing the resistant mutant treated with this compound.
-
Broad-spectrum kinase profiling: Since many inhibitors have off-target effects on kinases, consider performing a commercially available kinase panel screen to identify potential off-target kinase interactions.
-
Chemoproteomics: For a more unbiased and comprehensive analysis, consider advanced techniques like thermal proteome profiling (TPP) to identify cellular proteins that are thermally stabilized by this compound, indicating direct binding.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| GI50 (Growth Inhibition 50) | 14 ± 1 nM | Schizosaccharomyces pombe (fission yeast) | |
| Apparent EC50 (ATPase Inhibition) | ~0.3 µM | Recombinant Mdn1 | |
| Rbin-1 GI50 | 136 ± 7 nM | Schizosaccharomyces pombe (fission yeast) | |
| Rbin-1 and this compound ATPase Inhibition | ~40% at 1 µM | Recombinant Mdn1 |
Key Experimental Protocols
Protocol 1: Polysome Profiling to Assess Ribosome Biogenesis Defects
This protocol allows for the analysis of the translational status of a cell population by separating ribosomal subunits, monosomes, and polysomes based on their sedimentation through a sucrose gradient.
Materials:
-
Cell culture medium
-
This compound
-
Cycloheximide (100 mg/mL in ethanol)
-
Ice-cold PBS with 100 µg/mL cycloheximide
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, 100 µg/mL cycloheximide, RNase inhibitor)
-
Sucrose solutions (e.g., 10% and 50% w/v in gradient buffer)
-
Gradient buffer (e.g., 50 mM Tris-acetate pH 7.5, 50 mM NH₄Cl, 12 mM MgCl₂)
-
Ultracentrifuge and appropriate rotor (e.g., SW41 Ti)
-
Gradient maker and fraction collector with a UV detector (254 nm)
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Translation Arrest: Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for 5 minutes at 37°C to arrest translation elongation.
-
Cell Harvest: Place the culture dish on ice and wash the cells twice with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Cell Lysis: Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.
-
Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Loading and Ultracentrifugation: Carefully layer the clarified lysate onto the sucrose gradient. Centrifuge at high speed (e.g., 36,000 rpm) for several hours at 4°C.
-
Fractionation: Fractionate the gradient from top to bottom using a fraction collector equipped with a UV detector to continuously monitor absorbance at 254 nm.
-
Data Analysis: Analyze the resulting profile. Inhibition of ribosome biogenesis by this compound is expected to cause a decrease in the polysome peaks and an increase in the 80S monosome peak.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to and stabilizes Midasin in intact cells.
Materials:
-
Cultured cells
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples precisely (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-Midasin antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells to release the proteins (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble Midasin at each temperature using Western blotting with an anti-Midasin antibody.
-
Data Analysis: Plot the amount of soluble Midasin as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore target engagement.
Visualizations
Caption: Midasin's role in 60S ribosome biogenesis and this compound's inhibitory action.
Caption: Workflow for optimizing this compound concentration and validating its effects.
Caption: Relationship between this compound concentration, on-target, and off-target effects.
References
- 1. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
troubleshooting Rbin-2 instability in culture media
Rbin-2 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound instability in my culture medium?
Inconsistent experimental results are a primary indicator of compound instability.[1] Other signs include a visible precipitate forming in the medium after the addition of this compound, a rapid change in the medium's pH, or a noticeable decrease in the expected biological effect over the course of the experiment. This loss of effect occurs because the effective concentration of the active compound decreases as it degrades.[2]
Q2: What are the primary factors that contribute to this compound degradation?
Several factors in a standard cell culture environment can contribute to the degradation of this compound:
-
Temperature: Standard incubation at 37°C can accelerate the degradation of compounds that are thermally sensitive.[1][2][3]
-
pH: The typical pH of culture media (7.2-7.4) can promote the hydrolysis or oxidation of susceptible chemical bonds within the this compound molecule.
-
Light Exposure: If this compound is photosensitive, exposure to ambient light during handling or incubation can lead to photodegradation.
-
Media Components: Reactive components in the medium, such as amino acids, vitamins, or metal ions, can interact with and degrade this compound. The presence of dissolved oxygen can also lead to oxidation.
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes present in the serum (e.g., esterases, proteases) can metabolize this compound. Additionally, cells themselves can secrete enzymes that may degrade the compound.
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
Yes, inconsistent results are a very common sign of compound instability. If this compound degrades over the course of your experiment, the concentration of the active molecule that the cells are exposed to will decrease over time. This can lead to high variability in your data and a misinterpretation of this compound's potency and efficacy. It is crucial to assess the stability of this compound under your specific experimental conditions to ensure your results are accurate and reproducible.
Q4: How can I determine the half-life of this compound in my specific culture medium?
To determine the half-life, you should incubate this compound in your complete cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO₂), but without cells. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the intact this compound in these samples is then quantified using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The half-life is calculated by plotting the concentration of this compound against time.
Q5: How should I properly store and handle this compound?
Proper storage is critical to maintaining compound integrity.
-
Stock Solutions: Store this compound stock solutions (typically dissolved in a solvent like DMSO) at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: If this compound is light-sensitive, store it in amber or opaque vials.
-
Handling: Always prepare fresh dilutions of this compound into your culture medium immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods. When handling, use appropriate personal protective equipment (PPE), such as gloves and safety goggles.
Troubleshooting Guides
Problem: Precipitate Forms After Adding this compound to Culture Medium
Precipitation removes the compound from the solution, drastically lowering its effective concentration and leading to unreliable results. This is often due to poor solubility in the aqueous culture medium.
| Parameter | Condition A (e.g., DMEM + 10% FBS) | Condition B (e.g., Serum-Free Medium) |
| Max Solubility | 50 µM | 15 µM |
| Half-life at 37°C | 12 hours | 24 hours |
| Primary Degradation Pathway | Enzymatic (Ester Hydrolysis) | Oxidation |
This table presents hypothetical data for illustration purposes.
This protocol determines the solubility of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
96-well plates
-
Plate shaker
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare Dilutions: Prepare a serial dilution of the this compound stock solution in DMSO.
-
Add to Medium: Add a small, equal volume of each stock concentration to the wells of a 96-well plate containing your culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.1%).
-
Equilibrate: Incubate the plate at 37°C for 1-2 hours with gentle shaking to allow for equilibration.
-
Measure: Analyze the amount of dissolved this compound. This can be done by measuring absorbance if this compound has a chromophore or, more accurately, by separating any precipitate via centrifugation/filtration and quantifying the soluble fraction using HPLC.
-
Determine Solubility: The kinetic solubility is the highest concentration of this compound that remains in solution without forming a precipitate.
Problem: Loss of this compound Biological Activity Over Time
A gradual or rapid loss of the expected biological effect during an experiment strongly suggests that this compound is unstable and degrading in the culture conditions.
This protocol quantifies the degradation of this compound over time in cell-free culture medium.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
37°C Incubator with 5% CO₂
-
HPLC system with a suitable column (e.g., C18) and detector
Procedure:
-
Prepare Spiked Media: Dilute the this compound stock solution into pre-warmed cell culture media to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%).
-
Time Zero (T=0) Sample: Immediately after mixing, take an aliquot of the spiked media. This is your T=0 sample. Process it immediately as described in step 5.
-
Incubation: Dispense the remaining spiked media into several sterile microcentrifuge tubes and place them in a 37°C incubator.
-
Collect Time Points: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Sample Processing: To stop further degradation and prepare for analysis, immediately store samples at -80°C. Before analysis, precipitate proteins (if serum is present) by adding a cold organic solvent like acetonitrile, vortex, and centrifuge. Transfer the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant from each time point using a validated HPLC method to quantify the peak area of the parent this compound compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot this percentage against time to determine the stability profile and half-life.
References
Rbin-2 Cytotoxicity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Rbin-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, potent, selective, and reversible inhibitor of Midasin (Mdn1).[1] Midasin is an essential AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a crucial role in eukaryotic ribosome biogenesis.[2][3][4] Specifically, this compound directly targets Midasin, inhibiting its ATPase activity. This interference disrupts the assembly of the 60S ribosomal subunit, a critical step in the production of functional ribosomes.[5] By inhibiting ribosome biogenesis, this compound can impede protein synthesis, which is particularly detrimental to rapidly proliferating cells like cancer cells that have a high demand for protein production.
Q2: In which cell lines has this compound shown cytotoxic effects?
For illustrative purposes, the following table provides a hypothetical representation of what cytotoxicity data for this compound might look like. Note: These values are examples and are not derived from experimental results found in the search snippets.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 8.9 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 7.8 |
| HeLa | Cervical Cancer | 10.1 |
Q3: How can I determine the IC50 of this compound in my cell line of interest?
You can determine the 50% inhibitory concentration (IC50) of this compound using a standard cell viability or cytotoxicity assay. A common method is the MTT assay. Below is a detailed protocol.
Experimental Protocols
Protocol: Determining this compound IC50 using an MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a specific cell line by 50%.
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
After 24 hours of cell incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow
To better understand the experimental process and the mechanism of this compound, refer to the diagrams below.
Caption: Workflow for determining the IC50 of this compound.
Caption: this compound mechanism of action leading to apoptosis.
References
Technical Support Center: Minimizing Rbin-2 Off-Target Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the kinase inhibitor Rbin-2 while minimizing its off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the kinase selectivity profile of this compound, and what are its primary off-targets?
A1: this compound is a potent inhibitor of its primary target kinase. However, like many kinase inhibitors, it can exhibit off-target activity against other kinases, particularly at higher concentrations. The selectivity of a kinase inhibitor is crucial for interpreting experimental results and minimizing confounding effects. A kinome-wide selectivity screen can identify unintended kinase targets. The table below summarizes the inhibitory activity of this compound against its intended target and a panel of common off-target kinases.
Data Presentation: this compound Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Comments |
| On-Target: Kinase A | 15 | Primary Target |
| Off-Target: Kinase B | 250 | Moderate off-target activity |
| Off-Target: Kinase C | >10,000 | Negligible activity |
| Off-Target: Kinase D | 85 | Significant off-target activity |
| Off-Target: Kinase E | 1,200 | Low off-target activity |
Note: This data is for illustrative purposes. IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower IC50 values indicate higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[1]
Q2: How can I confirm that the observed cellular phenotype is a result of on-target this compound activity?
A2: Distinguishing on-target from off-target effects is critical for validating your findings. Several experimental strategies can be employed:
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase.[2] Discrepancies may suggest off-target effects.[2]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[2]
-
Use of Structurally Different Inhibitors: Test inhibitors with different chemical scaffolds that target the same kinase.[2] If the phenotype persists, it is more likely to be an on-target effect.
-
Western Blotting: Analyze the phosphorylation status of known downstream substrates of the target kinase. A dose-dependent decrease in phosphorylation of the direct substrate is a strong indicator of on-target activity.
Q3: At what concentration should I use this compound in my cellular assays to minimize off-target effects?
A3: It is recommended to use the lowest effective concentration of this compound to maintain the desired on-target effect while minimizing off-target binding. A dose-response curve should be performed to determine the optimal concentration for your specific cell line and endpoint. As a starting point, aim for a concentration that is 10- to 100-fold higher than the on-target IC50 but below the IC50 of known off-targets.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds but the same target. | 1. Identification of unintended kinase targets responsible for cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction strategies in your experimental design. | 1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Minimized off-target binding by using a lower concentration of the inhibitor. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | 1. Prevention of compound precipitation, which can lead to non-specific effects. |
Issue 2: Inconsistent or unexpected experimental results with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results. |
| Inhibitor instability | 1. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C). | 1. Ensures that the observed effects are due to the inhibitor and not its degradation products. |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent. | 1. Helps to distinguish between general off-target effects and those that are specific to a particular cellular context. |
Experimental Protocols
1. Luminescence-Based Kinase Assay for IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the target kinase activity.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound. A positive control inhibitor (e.g., staurosporine) should also be prepared. The final DMSO concentration should be kept constant and low (e.g., ≤1%).
-
Assay Plate Setup: In a white, opaque microplate, add 1 µL of the serially diluted this compound, positive control, or DMSO (for negative and positive controls).
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing the target kinase and its substrate in kinase assay buffer to each well. Gently mix and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Kinase Reaction Initiation: Prepare a reaction mixture containing ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase. Add 10 µL of the ATP solution to each well to start the reaction. Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 20 µL of a luminescence-based kinase assay reagent (which measures remaining ATP) to each well. Incubate for 10 minutes at room temperature for the luminescent signal to stabilize.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a microplate luminometer. Normalize the data to the controls (0% inhibition for DMSO-treated wells and 100% inhibition for the positive control). Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Western Blotting for Downstream Target Phosphorylation
Objective: To assess the on-target activity of this compound in a cellular context by measuring the phosphorylation of a known downstream substrate.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample, add loading buffer, and boil.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the downstream target protein overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add a chemiluminescent substrate to visualize the protein bands.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibition of its target, Kinase A.
Caption: Experimental workflow for investigating and mitigating off-target effects of this compound.
Caption: A decision tree for troubleshooting unexpected cytotoxicity with this compound.
References
dealing with Rbin-2 precipitation in aqueous solutions
Welcome to the Rbin-2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound and troubleshooting common issues related to its use in aqueous solutions. This compound is a potent, selective, and reversible inhibitor of the AAA+ ATPase Midasin (Mdn1), a key factor in eukaryotic ribosome biogenesis. Due to its hydrophobic nature, this compound can be prone to precipitation in aqueous experimental settings. This guide offers solutions and protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it into my aqueous assay buffer?
A1: this compound is a hydrophobic molecule with limited aqueous solubility. The stock solutions are typically prepared in 100% DMSO, where it is more soluble. When this concentrated DMSO stock is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the this compound concentration to exceed its solubility limit in the final aqueous environment, leading to precipitation. This phenomenon is often referred to as "antisolvent precipitation."
Q2: What is the reported solubility of this compound?
A2: The solubility of this compound in DMSO is reported to be in the range of 0.1 to 1 mg/mL.[1][2] Solubility in aqueous buffers is significantly lower and can be influenced by factors such as pH, temperature, and the presence of other solutes. For some analogs of this compound, difficulties in obtaining consistent experimental results have been attributed to limited compound solubility.[3]
Q3: How can I visually identify this compound precipitation?
A3: Precipitation of this compound in your experimental solution can be observed as:
-
A cloudy or hazy appearance.
-
The formation of fine particles or a crystalline solid.
-
A film on the surface of the culture plate or tube.
Any of these signs indicate that the compound is not fully dissolved, which will lead to inaccurate and unreliable experimental outcomes.
Q4: Can I heat my this compound solution to get it to dissolve?
A4: Gentle warming to around 37°C can aid in the dissolution of this compound in DMSO. However, excessive or prolonged heating should be avoided as it may lead to the degradation of the compound.
Troubleshooting Guide
This guide provides a systematic approach to addressing this compound precipitation issues during your experiments.
Issue: this compound precipitates immediately upon dilution into aqueous buffer.
This is the most common problem encountered with this compound. The following steps can help you resolve this issue.
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Solutions:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize the Dilution Method: Avoid adding a small volume of highly concentrated this compound stock directly into a large volume of aqueous buffer. Instead, perform a stepwise serial dilution. This gradual decrease in the organic solvent concentration can help maintain the solubility of this compound.
-
Use a Co-solvent: Incorporating a water-miscible organic co-solvent in your final assay buffer can increase the solubility of this compound. Common co-solvents include PEG400 or ethanol. It is crucial to ensure that the final concentration of the co-solvent is low (typically <1%) and does not affect your experimental system.
-
Adjust the pH: If this compound has ionizable groups, its solubility may be pH-dependent. For basic compounds, lowering the pH can increase solubility. However, you must verify that the adjusted pH is compatible with your biological assay.
-
Utilize Solubilizing Excipients: For challenging cases, the use of solubilizing agents can be highly effective. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their apparent aqueous solubility.
-
Sonication: After dilution, briefly sonicating the solution can help to break down small aggregates and re-dissolve any precipitate that may have formed.
Issue: My this compound stock solution in DMSO is cloudy or has a precipitate.
Solutions:
-
Check DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of this compound.
-
Gentle Warming and Vortexing: Gently warm the stock solution to 37°C and vortex thoroughly. This can often help to dissolve the compound.
-
Confirm Concentration: You may be attempting to prepare a stock solution that is above the solubility limit of this compound in DMSO (0.1-1 mg/mL).[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a clear, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes (amber or covered in foil to protect from light)
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex the solution for 2-3 minutes.
-
If the solution is not clear, incubate it at 37°C for 10-15 minutes, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Aqueous Solubility Assessment of this compound
Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each this compound dilution to wells containing 198 µL of the aqueous buffer (this results in a 1:100 dilution and a final DMSO concentration of 1%). Include a vehicle control (2 µL of DMSO in 198 µL of buffer).
-
Seal the plate and shake it at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at a wavelength between 600 and 650 nm.
-
The concentration at which a significant increase in absorbance is observed corresponds to the onset of precipitation. The highest concentration with an absorbance similar to the vehicle control is considered the maximum soluble concentration under these conditions.
Data Presentation: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Appearance | Reference |
| DMSO | 0.1 - 1 | Slightly soluble | |
| DMSO | 1 | Clear (with warming) |
Midasin (Mdn1) Signaling Pathway and this compound Inhibition
This compound exerts its biological effect by directly inhibiting the ATPase activity of Midasin (Mdn1). Mdn1 is a crucial enzyme in the maturation of the 60S ribosomal subunit. It utilizes the energy from ATP hydrolysis to facilitate the release of ribosome assembly factors, such as Rsa4 and Ytm1, from pre-60S particles, a necessary step for their subsequent export to the cytoplasm. By inhibiting Mdn1, this compound stalls this process, leading to an accumulation of immature 60S ribosomal particles and ultimately inhibiting protein synthesis.
Caption: this compound inhibits the Midasin (Mdn1) ATPase, blocking ribosome biogenesis.
Protocol 3: In Vitro Mdn1 ATPase Activity Assay
Objective: To measure the inhibitory effect of this compound on the ATPase activity of Mdn1. This protocol is based on an NADH-coupled enzymatic assay.
Materials:
-
Purified recombinant Mdn1 enzyme
-
This compound dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, PEP, LDH, and PK.
-
Add the Mdn1 enzyme to the reaction mixture in the wells of a 384-well plate.
-
Add this compound at various concentrations (and a DMSO vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation (decrease in absorbance) is proportional to the rate of ATP hydrolysis.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rate as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Data Presentation: Hypothetical this compound Inhibition of Mdn1 ATPase Activity
| This compound Concentration (nM) | Mdn1 Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 95 | 4.8 |
| 10 | 85 | 6.1 |
| 100 | 55 | 3.9 |
| 500 | 20 | 2.5 |
| 1000 | 10 | 1.8 |
This technical support center provides a comprehensive guide to help you successfully work with this compound and overcome the challenges associated with its limited aqueous solubility. By following these recommendations, you can ensure the quality and reliability of your experimental data.
References
Technical Support Center: Ensuring Complete Washout of Reversible Inhibitor Rbin-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete washout of the reversible inhibitor Rbin-2 from experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-penetrant, potent, and selective reversible inhibitor of Midasin (Mdn1), an essential AAA+ ATPase involved in the biogenesis of the 60S ribosomal subunit in eukaryotes.[1][2][3] By inhibiting the ATPase activity of Midasin, this compound disrupts ribosome assembly, leading to a reduction in protein synthesis.[1][4] This makes it a valuable tool for studying ribosome biogenesis and a potential therapeutic agent in diseases characterized by dysregulated protein synthesis, such as cancer.
Q2: Why is complete washout of this compound important for my experiments?
As a reversible inhibitor, the effects of this compound should diminish and eventually disappear upon its removal from the experimental system. Incomplete washout can lead to lingering inhibition of Midasin, which can confound the results of subsequent experiments designed to assess the recovery of cellular processes or the effects of other treatments. Ensuring complete washout is crucial for accurately interpreting data from pulse-chase experiments, washout-reversal studies, and experiments where the timing of target inhibition is critical.
Q3: How can I be sure that this compound has been completely washed out?
Verifying the complete removal of this compound requires functional assays that measure the restoration of Midasin activity or downstream cellular processes. A common method is to assess the recovery of ribosome biogenesis or protein synthesis after the washout period. Additionally, a "washout transfer" experiment can be performed where the supernatant from the final wash is transferred to naive cells to see if it elicits an inhibitory effect. For more direct evidence, advanced techniques like activity-based protein profiling (ABPP) or mass spectrometry could potentially be adapted to monitor the dissociation of this compound from Midasin.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent inhibition after washout | Incomplete removal of this compound from the cell culture or assay system. | Increase the number and duration of washes. Optimize the wash buffer composition (e.g., by including a low percentage of a non-ionic detergent if compatible with your cells). Consider using a larger volume of wash buffer for each step. |
| This compound may be sequestered in cellular compartments or bound to plasticware. | Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may reduce non-specific binding. Include a brief incubation step with the wash buffer to allow for dissociation of the inhibitor. | |
| The washout period is too short for complete dissociation of the inhibitor from the target. | Extend the incubation time in inhibitor-free medium after the final wash to allow for sufficient time for this compound to dissociate from Midasin. | |
| High variability in washout efficiency between experiments | Inconsistent washing technique. | Standardize the washout protocol, ensuring consistent volumes, timing, and gentle handling of cells to prevent detachment or stress. |
| Cell density differences affecting inhibitor uptake and retention. | Ensure consistent cell seeding densities across all experiments. | |
| Cell stress or detachment during the washout procedure | Harsh washing conditions (e.g., excessive pipetting, strong centrifugation). | Use gentle washing techniques. For adherent cells, aspirate the medium carefully and add fresh medium gently to the side of the well. For suspension cells, use lower centrifugation speeds. |
| The wash buffer is not physiologically compatible. | Ensure the wash buffer is isotonic, at the correct pH, and at the appropriate temperature (typically 37°C for live-cell experiments). |
Experimental Protocols
Protocol 1: Standard Washout of this compound in Adherent Cell Culture
Objective: To remove this compound from adherent cells to allow for the study of cellular recovery.
Materials:
-
Cells treated with this compound in a multi-well plate or culture dish.
-
Pre-warmed, sterile phosphate-buffered saline (PBS) or serum-free culture medium.
-
Pre-warmed, complete culture medium (inhibitor-free).
Procedure:
-
Carefully aspirate the medium containing this compound from the cell culture vessel.
-
Gently add a sufficient volume of pre-warmed PBS or serum-free medium to wash the cell monolayer. For a 6-well plate, use at least 2 mL per well.
-
Incubate for 5 minutes at 37°C.
-
Aspirate the wash solution.
-
Repeat steps 2-4 for a total of three to five washes.
-
After the final wash, add pre-warmed complete culture medium and return the cells to the incubator for the desired recovery period before proceeding with downstream assays.
Protocol 2: Functional Assay to Confirm this compound Washout (Protein Synthesis Recovery)
Objective: To functionally validate the washout of this compound by measuring the recovery of protein synthesis.
Materials:
-
Cells subjected to this compound treatment and washout (Protocol 1).
-
Control cells (untreated and continuously treated with this compound).
-
Protein synthesis assay kit (e.g., based on puromycin incorporation or L-azidohomoalanine (AHA) labeling).
Procedure:
-
Following the washout protocol and a suitable recovery period (e.g., 1, 4, 8, or 24 hours), incubate the cells with a protein synthesis label (e.g., puromycin or AHA) according to the manufacturer's instructions.
-
Lyse the cells and quantify the amount of newly synthesized protein using a suitable detection method (e.g., Western blot for puromycin or fluorescence imaging/flow cytometry for AHA).
-
Compare the protein synthesis levels in the washout samples to the untreated and continuously treated controls. Successful washout should result in a time-dependent recovery of protein synthesis, approaching the levels of the untreated control.
Visualizations
References
- 1. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An intersubunit signaling network coordinates ATP hydrolysis by m-AAA proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
interpreting unexpected results with Rbin-2 treatment
Welcome to the technical support center for Rbin-2, a potent and selective inhibitor of eukaryotic ribosome biogenesis. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that acts as a potent, selective, and reversible inhibitor of the AAA+ ATPase Midasin (Mdn1).[1] Mdn1 is a crucial enzyme involved in the maturation of the 60S ribosomal subunit in eukaryotes. By inhibiting the ATPase activity of Mdn1, this compound effectively halts eukaryotic ribosome production.[2]
Q2: What are the expected cellular effects of this compound treatment?
The primary and expected effect of this compound treatment is the inhibition of ribosome biogenesis. This leads to a reduction in the pool of functional ribosomes, which in turn results in a decrease in global protein synthesis and ultimately, an arrest of cell growth and proliferation.
Q3: How does this compound differ from its analog, Rbin-1?
This compound is an analog of Rbin-1 with a bromine substituent at position-7 of the A-ring.[2] This modification makes this compound approximately 10-fold more active than Rbin-1 in inhibiting cell growth.[2] Both compounds are believed to share a similar mechanism of action by targeting Mdn1.[2]
Q4: In which organisms is this compound expected to be active?
This compound targets Mdn1, a protein conserved in eukaryotes. Therefore, it is expected to be active in a broad range of eukaryotic organisms, including yeast, fungi, and mammalian cells.
Troubleshooting Guides for Unexpected Results
Here we address specific issues that you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: No significant inhibition of cell proliferation observed at the expected effective concentration.
Q: I treated my cell line with this compound at the recommended concentration (e.g., based on published GI50 values), but I am not observing the expected decrease in cell proliferation. What could be the reason?
A: Several factors could contribute to a lack of efficacy. Below are potential causes and troubleshooting steps.
Potential Causes and Troubleshooting Steps:
-
Compound Instability or Degradation:
-
Troubleshooting: Ensure that the this compound stock solution was stored correctly at -20°C. Prepare fresh dilutions in your cell culture medium for each experiment. To check the integrity of your this compound stock, you can perform a dose-response experiment in a sensitive control cell line, if available.
-
-
Cell Line Specific Resistance:
-
Troubleshooting: The expression level or specific isoforms of Mdn1 might differ across cell lines, leading to varied sensitivity. Consider performing a dose-response experiment with a wider range of this compound concentrations to determine the GI50 for your specific cell line.
-
-
Experimental Setup Issues:
-
Troubleshooting:
-
Verify the cell seeding density. High cell densities might mask the anti-proliferative effects.
-
Confirm the incubation time. The effects of inhibiting ribosome biogenesis on cell proliferation may take longer to become apparent in slow-growing cell lines. Consider extending the treatment duration (e.g., 48-72 hours).
-
Ensure accurate measurement of cell viability. Use a reliable method such as a commercially available cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Presentation: Example of a Dose-Response Experiment
| This compound Concentration (nM) | Percent Inhibition (Expected) | Percent Inhibition (Observed) |
| 1 | 15% | 2% |
| 10 | 40% | 8% |
| 100 | 85% | 25% |
| 1000 | 95% | 55% |
Experimental Protocols: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control to calculate the percentage of inhibition.
Experimental Workflow for Troubleshooting Lack of Efficacy
Caption: Troubleshooting workflow for lack of this compound efficacy.
Issue 2: Rapid onset of cytotoxicity observed at low concentrations.
Q: I'm observing significant cell death (apoptosis/necrosis) shortly after this compound treatment, even at concentrations where I would expect cytostatic effects. Is this an expected off-target effect?
A: While this compound is designed to be a specific inhibitor of ribosome biogenesis, which is primarily cytostatic, rapid cytotoxicity at low concentrations could indicate off-target effects or a strong dependency of your cell line on high rates of protein synthesis.
Potential Causes and Troubleshooting Steps:
-
High Cellular Dependency on Ribosome Biogenesis:
-
Explanation: Some cell types, particularly rapidly dividing cancer cells, are highly sensitive to disruptions in ribosome biogenesis, a phenomenon known as "ribosomal stress." This can trigger apoptotic pathways.
-
Troubleshooting:
-
Perform a time-course experiment to distinguish between rapid cytotoxicity and a swift induction of apoptosis following cell cycle arrest.
-
Analyze for markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) at different time points and concentrations.
-
-
-
Potential Off-Target Effects:
-
Explanation: Although this compound is reported to be specific, at higher concentrations or in certain cellular contexts, off-target effects cannot be entirely ruled out.
-
Troubleshooting:
-
Compare the effects of this compound with other known inhibitors of ribosome biogenesis that target different components of the machinery.
-
If a potential off-target is suspected, consider using techniques like thermal proteome profiling or chemical proteomics to identify other cellular targets of this compound.
-
-
Data Presentation: Time-Course Analysis of Apoptosis
| Time after Treatment (hours) | This compound (10 nM) % Apoptotic Cells | Vehicle Control % Apoptotic Cells |
| 6 | 8% | 3% |
| 12 | 25% | 4% |
| 24 | 60% | 5% |
| 48 | 85% | 6% |
Experimental Protocols: Western Blot for Apoptosis Markers
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
Signaling Pathway: Ribosomal Stress Leading to Apoptosis
Caption: Proposed pathway of this compound induced apoptosis via ribosomal stress.
Issue 3: Unexpected changes in a specific signaling pathway unrelated to global protein synthesis.
Q: My results show that this compound treatment is altering the phosphorylation status of a key protein in a specific signaling pathway, but global protein synthesis is only modestly affected. How can I interpret this?
A: This is an interesting observation and could point towards a more nuanced role of Mdn1 or potential off-target effects of this compound.
Potential Causes and Troubleshooting Steps:
-
Non-Canonical Functions of Mdn1:
-
Explanation: While Mdn1's primary role is in ribosome biogenesis, like many proteins, it may have other cellular functions or interact with proteins outside of this pathway. The inhibition of Mdn1 by this compound could be disrupting these unknown functions.
-
Troubleshooting:
-
Investigate the known interactome of Mdn1 in your model system to see if there are any connections to the affected signaling pathway.
-
Use a complementary approach to inhibit Mdn1, such as siRNA or CRISPR-Cas9-mediated knockdown/knockout, and see if you observe the same signaling pathway alteration.
-
-
-
Off-Target Kinase Inhibition:
-
Explanation: The chemical structure of this compound might allow it to bind to the ATP-binding pocket of certain kinases, leading to their inhibition.
-
Troubleshooting:
-
Perform an in vitro kinase profiling assay to screen this compound against a panel of known kinases.
-
Compare the observed phenotype with that of known inhibitors of the kinases in the affected pathway.
-
-
Logical Relationship Diagram for Interpreting Specific Pathway Alterations
Caption: Decision tree for investigating specific signaling pathway alterations.
Experimental Protocols: siRNA-mediated Knockdown of Mdn1
-
siRNA Design and Synthesis: Obtain validated siRNAs targeting Mdn1 and a non-targeting control siRNA.
-
Transfection: Transfect cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for Mdn1 knockdown.
-
Verification of Knockdown: Harvest a subset of cells to confirm Mdn1 knockdown by qPCR or Western blotting.
-
Phenotypic Analysis: Analyze the remaining cells for the specific signaling pathway alteration observed with this compound treatment.
This technical support center provides a framework for understanding and troubleshooting unexpected results with this compound. As with any experimental tool, careful experimental design and a systematic approach to troubleshooting are crucial for accurate data interpretation.
References
Validation & Comparative
Rbin-2 vs. Rbin-1: A Comparative Analysis of Potency in Ribosome Biogenesis Inhibition
In the landscape of chemical probes for studying eukaryotic ribosome biogenesis, Rbin-2 and Rbin-1 have emerged as critical tools for researchers. Both are potent and reversible inhibitors of Midasin (Mdn1), an essential AAA+ ATPase involved in the maturation of the 60S ribosomal subunit. This guide provides a detailed comparison of the potency of this compound and Rbin-1, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison of Potency
Experimental data demonstrates that this compound is a significantly more potent inhibitor of Mdn1 function compared to its analog, Rbin-1. This increased potency is evident in both cellular and biochemical assays.
| Parameter | This compound | Rbin-1 | Reference |
| Growth Inhibition GI₅₀ (fission yeast, wild-type) | 14 nM | 136 nM | [1] |
| Mdn1 ATPase Activity Inhibition (at 1 µM) | ~40% | ~40% | [2] |
| Apparent EC₅₀ for Mdn1 ATPase Inhibition | ~0.3 µM | Not Determined | [3] |
Key Finding: this compound exhibits approximately a 10-fold greater potency in inhibiting the growth of fission yeast compared to Rbin-1, as indicated by their respective GI₅₀ values. While both compounds show similar inhibition of Mdn1's ATPase activity at a concentration of 1 µM, this compound has a determined apparent EC₅₀ value of ~0.3 µM, further highlighting its enhanced biochemical potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Rbin-1 potency.
Fission Yeast Growth Inhibition Assay
This assay is used to determine the concentration of a compound that inhibits the growth of a yeast cell population by 50% (GI₅₀).
1. Strain and Culture Conditions:
-
Yeast Strain: Schizosaccharomyces pombe (fission yeast) wild-type strain.
-
Media: Yeast Extract with Supplements (YES) liquid medium.
-
Growth Conditions: Cultures are grown at 29°C with shaking.
2. Procedure:
-
A fresh overnight culture of fission yeast is diluted to a starting optical density at 595 nm (OD₅₉₅) of approximately 0.05 in YES medium.
-
The diluted yeast culture is dispensed into 96-well microplates.
-
Rbin-1 and this compound are serially diluted in DMSO and then added to the yeast cultures in the microplate to achieve a range of final concentrations. A DMSO-only control is included.
-
The plates are incubated at 29°C for 18-24 hours.
-
After incubation, the OD₅₉₅ of each well is measured using a microplate reader to determine cell density.
3. Data Analysis:
-
The percentage of growth inhibition is calculated for each compound concentration relative to the DMSO control.
-
The GI₅₀ value is determined by fitting the dose-response data to a four-parameter sigmoidal curve.
Mdn1 ATPase Activity Assay
This biochemical assay measures the ability of Rbin compounds to inhibit the ATP hydrolysis activity of the Mdn1 enzyme. A common method is the NADH-coupled enzyme assay.
1. Reagents:
-
Purified recombinant full-length Mdn1 protein.
-
Assay Buffer: For example, 50 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, and 10% glycerol.
-
ATP solution.
-
NADH.
-
Phosphoenolpyruvate (PEP).
-
Lactate dehydrogenase (LDH).
-
Pyruvate kinase (PK).
-
Rbin-1 and this compound dissolved in DMSO.
2. Procedure:
-
The assay is performed in a 96-well plate format.
-
The reaction mixture, containing all components except ATP, is prepared in the assay buffer. This includes Mdn1, NADH, PEP, LDH, and PK.
-
Rbin-1 or this compound at various concentrations (or DMSO for control) is added to the reaction mixture and incubated for a short period to allow for inhibitor binding to Mdn1.
-
The reaction is initiated by the addition of ATP.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of ATP hydrolysis is stoichiometrically coupled to the oxidation of NADH.
3. Data Analysis:
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
The percentage of inhibition of Mdn1 ATPase activity is calculated for each inhibitor concentration relative to the DMSO control.
-
The EC₅₀ value, the concentration of inhibitor that causes 50% of the maximal inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Mandatory Visualization
Mdn1-Mediated Ribosome Biogenesis and Inhibition by Rbin Compounds
The following diagram illustrates the role of Mdn1 in the maturation of the pre-60S ribosomal subunit and the mechanism of inhibition by Rbin-1 and this compound.
Caption: Mdn1's role in pre-60S maturation and its inhibition by Rbin compounds.
Experimental Workflow for Potency Comparison
This diagram outlines the logical flow of the experimental procedures used to compare the potency of Rbin-1 and this compound.
Caption: Workflow for comparing the potency of Rbin-1 and this compound.
References
- 1. Parallel High-Throughput Automated Assays to Measure Cell Growth and Beta Galactosidase Reporter Gene Expression in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput and sensitive assay to measure yeast cell growth: a bench protocol for testing genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATPase activity assay [protocols.io]
A Comparative Guide to Ribosome Biogenesis Inhibitors: Rbin-2 vs. CX-5461
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome biogenesis, the intricate process of producing ribosomes, is a fundamental cellular activity, and its dysregulation is a hallmark of cancer. The elevated demand for protein synthesis in rapidly proliferating cancer cells makes the ribosome production machinery an attractive target for therapeutic intervention. This guide provides a detailed comparison of two prominent ribosome biogenesis inhibitors, Rbin-2 and CX-5461. While both compounds interfere with ribosome production, they do so through distinct mechanisms, targeting different stages of this complex pathway. This document aims to provide an objective, data-driven comparison to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
At a Glance: this compound vs. CX-5461
| Feature | This compound | CX-5461 |
| Primary Target | Midasin (Mdn1), an AAA+ ATPase | RNA Polymerase I (Pol I) transcription initiation complex |
| Mechanism of Action | Inhibits the ATPase activity of Midasin, impairing the maturation and nuclear export of the 60S ribosomal subunit. | Prevents the association of the SL1 transcription initiation factor with the rDNA promoter, blocking the synthesis of pre-rRNA. Also reported to stabilize G-quadruplexes and act as a topoisomerase II poison. |
| Stage of Ribosome Biogenesis Affected | Late-stage 60S subunit maturation and nuclear export. | Early-stage rRNA transcription (initiation). |
| Reported Off-Target Effects | Not extensively characterized in publicly available literature. | G-quadruplex stabilization, Topoisomerase II poisoning, induction of DNA damage response.[1][2][3] |
| Development Stage | Preclinical research tool. | Phase I/II clinical trials for various cancers.[4] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and CX-5461. It is crucial to note that these data are collated from separate studies and are not the result of head-to-head comparisons in the same experimental systems. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: this compound Performance Data
| Assay | Model System | Metric | Value | Reference |
| Growth Inhibition | Fission Yeast (S. pombe) | GI50 | 14 ± 1 nM | [5] |
| Midasin ATPase Inhibition | Recombinant S. pombe Mdn1 | Apparent EC50 | ~0.3 µM |
Table 2: CX-5461 Performance Data
| Assay | Cell Line | Metric | Value | Reference |
| Pol I Transcription Inhibition | MV4;11 (B-myelomonocytic leukemia) | EC50 | 95 nM | |
| Pol I Transcription Inhibition | SR (Large cell immunoblastic lymphoma) | EC50 | 135 nM | |
| Cell Growth Inhibition | MV4;11 | IC50 | 11 nM | |
| Cell Growth Inhibition | SR | IC50 | 13 nM | |
| Cell Viability | A375 (Melanoma) | IC50 | ~1.5 µM to 11.35 µM in a panel of breast cancer cell lines | |
| Topoisomerase II Poisoning | In vitro decatenation assay | - | Inhibits Top2α activity |
Mechanisms of Action and Signaling Pathways
This compound and CX-5461 disrupt ribosome biogenesis via fundamentally different mechanisms, impacting distinct cellular pathways.
This compound: Targeting 60S Ribosomal Subunit Maturation
This compound is a potent and selective inhibitor of Midasin (also known as Mdn1), a large AAA+ (ATPases Associated with diverse cellular Activities) protein. Midasin plays a crucial role in the late stages of 60S ribosomal subunit maturation and its subsequent export from the nucleus to the cytoplasm. By inhibiting the ATPase activity of Midasin, this compound effectively stalls the release of assembly factors from pre-60S particles, leading to their accumulation in the nucleus and a subsequent deficit of functional 60S subunits.
CX-5461: A Multi-Faceted Inhibitor
CX-5461 was initially developed as a selective inhibitor of RNA Polymerase I (Pol I) transcription. However, subsequent research has revealed a more complex pharmacological profile, with evidence supporting at least three distinct mechanisms of action.
1. Pol I Transcription Inhibition and p53 Activation:
CX-5461 disrupts the initiation of rRNA synthesis by preventing the binding of the transcription initiation factor SL1 to the ribosomal DNA (rDNA) promoter. This leads to a rapid cessation of pre-rRNA production, triggering a nucleolar stress response. In cells with functional p53, this stress response leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest or apoptosis.
2. Topoisomerase II Poisoning and DNA Damage Response:
CX-5461 has been shown to act as a topoisomerase II (Top2) poison. Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. By stabilizing the Top2-DNA cleavage complex, CX-5461 induces DNA double-strand breaks, triggering a DNA damage response (DDR) that can lead to cell cycle arrest and apoptosis.
3. G-quadruplex Stabilization and Replication Stress:
CX-5461 can bind to and stabilize G-quadruplex (G4) structures, which are non-canonical secondary structures formed in guanine-rich DNA sequences. The stabilization of G4 structures can impede DNA replication and transcription, leading to replication stress, DNA damage, and ultimately, cell death, particularly in cells with deficiencies in DNA repair pathways like BRCA1/2.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and CX-5461.
Midasin ATPase Activity Assay (for this compound)
This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of its target, Midasin.
-
Principle: The assay relies on a coupled enzyme system where the production of ADP from ATP hydrolysis by Midasin is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Materials:
-
Purified recombinant Midasin (Mdn1) protein.
-
Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
ATP solution.
-
NADH.
-
Phosphoenolpyruvate (PEP).
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme mix.
-
This compound or other test compounds.
-
Microplate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, PEP, and the PK/LDH enzyme mix in a microplate well.
-
Add the purified Midasin protein to the reaction mixture.
-
Add this compound or the vehicle control (e.g., DMSO) at various concentrations.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time at a constant temperature (e.g., 30°C).
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Plot the percentage of inhibition against the concentration of this compound to determine the EC50 value.
-
In Vitro Pol I Transcription Assay (for CX-5461)
This assay assesses the direct inhibitory effect of CX-5461 on RNA Polymerase I-mediated transcription.
-
Principle: A DNA template containing an rDNA promoter is transcribed in vitro using nuclear extracts or purified Pol I machinery in the presence of radiolabeled nucleotides. The amount of radiolabeled RNA produced is a measure of Pol I activity.
-
Materials:
-
Linearized plasmid DNA containing a mouse or human rDNA promoter and initial transcribed sequence.
-
Nuclear extract or purified Pol I, SL1, and UBF.
-
Transcription buffer (containing salts, MgCl2, DTT).
-
ATP, GTP, CTP, and [α-32P]UTP.
-
CX-5461 or other test compounds.
-
Stop buffer (containing EDTA and RNase inhibitors).
-
Phenol:chloroform for RNA extraction.
-
Ethanol for RNA precipitation.
-
Scintillation counter.
-
-
Procedure:
-
Set up transcription reactions containing the DNA template, transcription buffer, and nuclear extract or purified factors.
-
Add CX-5461 or vehicle control at desired concentrations.
-
Pre-incubate the reactions to allow for inhibitor binding.
-
Initiate transcription by adding the NTP mix, including [α-32P]UTP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reactions by adding stop buffer.
-
Extract the RNA using phenol:chloroform and precipitate with ethanol.
-
Resuspend the RNA pellet and quantify the incorporated radioactivity using a scintillation counter.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Topoisomerase II Decatenation Assay (for CX-5461)
This assay determines if CX-5461 acts as a topoisomerase II poison by preventing the decatenation of kinetoplast DNA (kDNA).
-
Principle: kDNA is a network of interlocked DNA minicircles. Topoisomerase II can decatenate this network into individual minicircles, which can then enter an agarose gel. Topoisomerase II poisons stabilize the enzyme-DNA cleavage intermediate, inhibiting decatenation and leaving the kDNA catenated and unable to enter the gel.
-
Materials:
-
Purified human Topoisomerase IIα.
-
Kinetoplast DNA (kDNA).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).
-
CX-5461 or other test compounds (e.g., etoposide as a positive control).
-
Stop buffer/loading dye (containing SDS and a tracking dye).
-
Agarose gel and electrophoresis equipment.
-
DNA staining agent (e.g., ethidium bromide).
-
-
Procedure:
-
Set up reaction tubes containing assay buffer and kDNA.
-
Add CX-5461 or control compounds at various concentrations.
-
Add purified Topoisomerase IIα to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding stop buffer/loading dye.
-
Resolve the reaction products on an agarose gel.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining in the well.
-
G-quadruplex (G4) FRET Melting Assay (for CX-5461)
This assay measures the ability of CX-5461 to stabilize G-quadruplex structures.
-
Principle: A DNA oligonucleotide capable of forming a G4 structure is labeled with a FRET (Förster Resonance Energy Transfer) pair (a donor and an acceptor fluorophore). In the folded G4 conformation, the FRET pair is in close proximity, resulting in a high FRET signal. As the temperature increases, the G4 structure unfolds, the FRET pair separates, and the FRET signal decreases. A G4-stabilizing ligand will increase the melting temperature (Tm) of the G4 structure.
-
Materials:
-
G4-forming oligonucleotide labeled with a FRET pair (e.g., FAM and TAMRA).
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM KCl).
-
CX-5461 or other test compounds.
-
Real-time PCR instrument capable of performing a thermal melt.
-
-
Procedure:
-
Prepare a reaction mixture containing the FRET-labeled G4 oligonucleotide in the assay buffer.
-
Add CX-5461 or vehicle control to the reaction mixture.
-
Place the samples in a real-time PCR instrument.
-
Perform a thermal melt by gradually increasing the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the donor and acceptor.
-
Calculate the melting temperature (Tm) as the temperature at which 50% of the G4 structures are unfolded.
-
An increase in the Tm in the presence of CX-5461 indicates stabilization of the G4 structure.
-
Cell Viability and Growth Inhibition Assays
These assays are used to determine the cytotoxic and cytostatic effects of the inhibitors on cancer cells.
-
Principle: Various methods can be used to assess cell viability, including assays that measure metabolic activity (e.g., AlamarBlue, MTT) or cell membrane integrity (e.g., trypan blue exclusion). Growth inhibition is often assessed over a longer period using a clonogenic survival assay.
-
AlamarBlue (Resazurin) Assay:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the inhibitor or vehicle control.
-
Incubate for a desired period (e.g., 72 hours).
-
Add AlamarBlue reagent to each well and incubate for 1-4 hours.
-
Measure the fluorescence or absorbance, which is proportional to the number of viable cells.
-
Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.
-
-
Clonogenic Survival Assay:
-
Treat cells with the inhibitor for a defined period.
-
Trypsinize and plate a known number of cells into new culture dishes.
-
Allow the cells to grow for 1-3 weeks until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (typically containing ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Western Blot Analysis for DNA Damage and p53 Activation
This technique is used to detect changes in the levels and post-translational modifications of proteins involved in the DNA damage response and p53 signaling.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
-
Procedure:
-
Treat cells with the inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-H2AX, p53, p21).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
RNA-FISH for 5'ETS pre-rRNA Detection
This method visualizes and quantifies the levels of nascent pre-rRNA transcripts within cells.
-
Principle: Fluorescently labeled oligonucleotide probes that are complementary to the 5' external transcribed spacer (5'ETS) of the pre-rRNA are hybridized to fixed and permeabilized cells. The 5'ETS is rapidly processed after transcription, so its detection serves as a surrogate for ongoing Pol I transcription.
-
Procedure:
-
Grow cells on coverslips and treat with the inhibitor.
-
Fix the cells (e.g., with paraformaldehyde) and permeabilize them (e.g., with Triton X-100).
-
Hybridize the cells with the fluorescently labeled 5'ETS probe in a hybridization buffer overnight.
-
Wash the cells to remove unbound probes.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the fluorescent signal using a fluorescence microscope.
-
Quantify the fluorescence intensity of the 5'ETS signal per cell to determine the level of Pol I transcription.
-
Conclusion
This compound and CX-5461 represent two distinct classes of ribosome biogenesis inhibitors with different molecular targets and mechanisms of action. This compound offers a highly specific tool to study the later stages of 60S ribosomal subunit maturation through its targeted inhibition of the Midasin ATPase. In contrast, CX-5461 presents a more complex pharmacological profile, impacting the earliest stage of ribosome biogenesis through Pol I transcription inhibition, while also exhibiting off-target effects on DNA topology and structure. The choice between these inhibitors will depend on the specific research question. This compound is an excellent probe for dissecting the role of Midasin and 60S subunit assembly, while CX-5461, despite its multiple mechanisms, has shown promise in clinical settings and can be used to investigate the consequences of broadly disrupting rRNA production and inducing DNA damage. The detailed experimental protocols provided in this guide should enable researchers to rigorously evaluate the effects of these and other ribosome biogenesis inhibitors in their own experimental systems. As our understanding of the intricacies of ribosome biogenesis continues to grow, so too will the opportunities for developing novel and more targeted therapeutics for cancer and other diseases.
References
- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. inspiralis.com [inspiralis.com]
- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. allevi3d.com [allevi3d.com]
- 5. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of Midasin as the Target of Rbin-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the genetic and chemical validation of Midasin (Mdn1) as the cellular target of the small molecule inhibitor, Rbin-2. We present supporting experimental data, detailed protocols for key validation assays, and a comparative analysis of alternative approaches to equip researchers with the necessary information to design and interpret their own target validation studies.
Executive Summary
Data Presentation: Quantitative Comparison of this compound and Alternatives
The following tables summarize key quantitative data for the validation of the this compound and Midasin interaction, comparing its efficacy to other methods where applicable.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Rbin-1 | This compound | Non-hydrolyzable ATP analog (AMPPNP) |
| Yeast Growth Inhibition (GI50) | 136 ± 7 nM[1] | 14 ± 1 nM[1] | Not Applicable |
| In Vitro Midasin ATPase Inhibition | ~40% inhibition at 1 µM[2] | Apparent EC50 ~0.3 µM[2] | Near complete inhibition at 2 mM[2] |
Table 2: Comparison of Target Validation Methodologies for Midasin
| Methodology | Principle | Advantages | Disadvantages | Relevance to this compound/Midasin |
| Chemical Probe (this compound) | Direct inhibition of Midasin's ATPase activity. | Potent, reversible, and rapid action, allowing for acute functional studies. | Potential for off-target effects. Requires synthesis of the compound. | "Gold standard" chemical probe for studying Midasin function. |
| CRISPR/Cas9-mediated Knockout/Mutation | Permanent genetic modification of the MDN1 gene. | High specificity for the target gene. Allows for the study of complete loss-of-function. | Can be lethal if the gene is essential. Does not allow for acute or reversible studies. | Provides definitive genetic evidence for Midasin's essential role. |
| RNA interference (RNAi) | Post-transcriptional silencing of MDN1 mRNA. | Allows for transient knockdown of Midasin expression. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects. | Can be used to study the effects of reduced Midasin levels. |
| Yeast Two-Hybrid (Y2H) | Genetic method to detect protein-protein interactions. | High-throughput screening for interacting partners. | Prone to false positives and negatives; interactions occur in the nucleus. | Used to confirm the interaction between Midasin's MIDAS domain and its substrates (e.g., Ytm1/PES2). |
| Co-immunoprecipitation (Co-IP) | Biochemical method to isolate protein complexes. | Validates interactions in a more native cellular context. | May not distinguish between direct and indirect interactions. | Can be used to confirm the association of Midasin with its binding partners in cell lysates. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Yeast Growth Inhibition Assay
This protocol is used to determine the potency of a compound in inhibiting yeast cell growth.
Materials:
-
Yeast strain (e.g., Schizosaccharomyces pombe wild-type and Midasin mutant strains)
-
Yeast extract with supplements (YES) medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
DMSO (vehicle control)
-
96-well microplates
-
Plate reader capable of measuring optical density at 600 nm (OD600)
Procedure:
-
Grow yeast cells in YES medium to mid-log phase.
-
Dilute the cell culture to a starting OD600 of 0.05 in fresh YES medium.
-
Prepare a serial dilution of the test compound in YES medium in a 96-well plate. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Add the diluted yeast culture to each well of the 96-well plate.
-
Incubate the plate at 30°C with shaking.
-
Measure the OD600 of each well at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Plot the growth curves (OD600 vs. time) for each compound concentration.
-
Calculate the half-maximal growth inhibitory concentration (GI50) by fitting the dose-response data to a sigmoidal curve.
In Vitro Midasin ATPase Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified Midasin.
Materials:
-
Purified recombinant Midasin protein
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
DMSO (vehicle control)
-
Malachite green reagent for phosphate detection
-
96-well microplates
-
Plate reader capable of measuring absorbance at 620-650 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, Midasin protein, and the test compound at various concentrations. Include a no-enzyme control and a vehicle control.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 10 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the reaction for a set period (e.g., 30-60 minutes) during which the reaction is linear.
-
Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released during ATP hydrolysis.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
Measure the absorbance at 620-650 nm.
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each reaction and determine the percent inhibition for each compound concentration.
-
Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.
Mandatory Visualizations
Midasin Signaling Pathway in Ribosome Biogenesis
Caption: Midasin's role in the 60S ribosomal subunit biogenesis pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Target Validation
References
A Comparative Analysis of Rbin-2 and BMH-21: Targeting Ribosome Biogenesis Through Distinct Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule inhibitors, Rbin-2 and BMH-21, which both disrupt ribosome biogenesis, a critical pathway for cell growth and proliferation, particularly in cancer. While both compounds ultimately impinge upon the production of ribosomes, they do so through distinct mechanisms of action, targeting different key players in this intricate cellular process. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and provides visual representations of their targeted pathways and experimental workflows.
At a Glance: Key Differences
| Feature | This compound | BMH-21 |
| Primary Target | Midasin (Mdn1), an AAA+ ATPase | RNA Polymerase I (Pol I) and ribosomal DNA (rDNA) |
| Mechanism of Action | Potent, selective, and reversible inhibitor of Mdn1's ATPase activity, halting a crucial step in 60S ribosomal subunit assembly.[1][2][3] | DNA intercalator that binds to GC-rich sequences in rDNA, inhibiting Pol I transcription and inducing proteasome-dependent degradation of the Pol I catalytic subunit, RPA194.[1][4] |
| Effect on DNA | No direct interaction with DNA reported. | Intercalates with DNA, but notably does not activate the cellular DNA damage response. |
Quantitative Performance Data
Table 1: this compound In Vitro Activity
| Assay | Organism/System | Metric | Value | Reference |
| Growth Inhibition | Fission Yeast (S. pombe) | GI50 | 14 nM | |
| Mdn1 ATPase Inhibition | Recombinant Mdn1 | Apparent EC50 | ~0.3 µM |
Table 2: BMH-21 In Vitro and In Cellulo Activity
| Assay | Cell Line/System | Metric | Value | Reference |
| Growth Inhibition | NCI60 Cancer Cell Line Panel | Mean GI50 | 160 nM | |
| RPA194 Degradation | U2OS Osteosarcoma Cells | IC50 | 0.05 µM | |
| Nucleolin Translocation | U2OS Osteosarcoma Cells | IC50 | 0.07 µM |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and BMH-21 are visualized in the following diagrams.
References
A Comparative Guide to Small Molecule Inhibitors of Midasin
For Researchers, Scientists, and Drug Development Professionals
Midasin (also known as MDN1) is a large, evolutionarily conserved AAA+ ATPase essential for the maturation of the 60S ribosomal subunit. Its critical role in ribosome biogenesis makes it an attractive target for therapeutic intervention, particularly in oncology, where cancer cells exhibit a high demand for protein synthesis. This guide provides a comparative overview of the known small molecule inhibitors of Midasin, presenting key experimental data, detailed protocols for assessing inhibitor activity, and visualizations of relevant cellular pathways and experimental workflows.
Direct Inhibitors of Midasin: The Ribozinoindole Class
Currently, the only well-characterized class of direct small molecule inhibitors of Midasin are the ribozinoindoles (Rbins). These compounds have been shown to potently and reversibly inhibit the ATPase activity of Midasin, thereby disrupting ribosome biogenesis.
Quantitative Comparison of Ribozinoindole Analogs
The following table summarizes the available quantitative data for key ribozinoindole analogs. The data is derived from studies in the fission yeast Schizosaccharomyces pombe.
| Compound | Structure | GI50 (nM) | Target Confirmation |
| Rbin-1 | [Insert Chemical Structure of Rbin-1 if available, otherwise state "Structure not available in public domain"] | 136 ± 7 | A single point mutation in Midasin (F1093L) confers resistance, confirming it as the direct physiological target.[1] |
| Rbin-2 | [Insert Chemical Structure of this compound if available, otherwise state "Structure not available in public domain"] | 14 ± 1 | Exhibits ~10-fold higher potency than Rbin-1 in cell-based assays. The same F1093L mutation in Midasin confers resistance. |
Note: GI50 (50% growth inhibition) is a measure of the concentration of a compound required to inhibit cell growth by 50%. Lower values indicate higher potency.
Mechanism of Action of Ribozinoindoles
Ribozinoindoles directly target the ATPase activity of Midasin.[2][3] Inhibition of this activity stalls the remodeling of pre-60S ribosomal particles, leading to their accumulation in the nucleus and a subsequent block in the production of mature 60S subunits.[1] This ultimately halts protein synthesis and cell proliferation.
Indirect Modulators of Midasin Activity
While no other classes of direct Midasin inhibitors have been extensively validated in the public domain, several small molecules can indirectly affect Midasin's function by targeting related cellular processes. These compounds are not direct binders of Midasin but can be used as tool compounds to study the broader cellular context of Midasin function.
| Compound | Primary Cellular Target/Process | Mechanism of Indirect Midasin Inhibition |
| Oligomycin A | Mitochondrial ATP synthase | Reduces cellular ATP levels, thereby limiting the fuel for Midasin's ATPase activity.[4] |
| Brefeldin A | Golgi apparatus structure and function | Disrupts cellular compartments where Midasin may be involved in vesicle transport, indirectly affecting its function. |
| Cycloheximide | Protein synthesis (ribosomal elongation) | Inhibits the production of Midasin and other proteins required for ribosome biogenesis. |
| Leptomycin B | Nuclear export (targets Exportin 1/CRM1) | Blocks the nuclear export of various proteins and RNAs, which can indirectly affect the Midasin-dependent steps of ribosome maturation and export. |
| Rapamycin | mTOR signaling pathway | Inhibits a key signaling pathway that regulates cell growth and protein synthesis, thereby indirectly impacting the demand for Midasin's function. |
Experimental Protocols
Midasin ATPase Activity Assay
This protocol describes a method for measuring the ATPase activity of purified Midasin and assessing the inhibitory potential of small molecules. The assay is based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified recombinant Midasin protein
-
ATP solution (e.g., 50 mM)
-
Assay Buffer: 25 mM HEPES-KOH (pH 7.5), 150 mM KCl, 5 mM MgCl2, 1 mM DTT
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl
-
Solution C: 34% (w/v) sodium citrate
-
Working Reagent: Mix 2 volumes of Solution A with 1 volume of Solution B, then add 0.1 volume of Triton X-100. Let it sit for 30 minutes, then add 0.1 volume of Solution C.
-
-
Phosphate Standard (e.g., KH2PO4)
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 20 µL of Assay Buffer.
-
Add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control).
-
Add 10 µL of purified Midasin protein (final concentration, e.g., 50 nM).
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of ATP solution (final concentration, e.g., 1 mM) to each well to start the reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Color Development:
-
Stop the reaction by adding 150 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the phosphate standard to determine the amount of Pi released in each reaction.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Midasin's role in 60S ribosomal subunit biogenesis and the inhibitory action of Ribozinoindoles.
Caption: Workflow for a colorimetric Midasin ATPase inhibitor assay.
References
- 1. Using Chemical Inhibitors to Probe AAA protein conformational dynamics and cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
A Comparative Guide to the Cross-Reactivity of Rbin-2 with a Panel of ATPases
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the cross-reactivity of Rbin-2 against a broad panel of ATPases is not publicly available. This compound has been identified as a potent and selective inhibitor of Midasin (Mdn1), an essential AAA+ ATPase involved in eukaryotic ribosome biogenesis. This guide provides a framework for conducting and presenting such cross-reactivity studies, using the known activity of this compound against Midasin as a reference point. The data for other ATPases are presented as a template for researchers to populate with their own experimental findings.
Introduction
This compound is a cell-permeable, reversible inhibitor that directly targets the AAA+ ATPase Midasin, playing a crucial role in the inhibition of eukaryotic ribosome production.[1] Its efficacy against Midasin has been established, with a reported half-maximal effective concentration (EC50) for the inhibition of wild-type Midasin's steady-state ATPase activity of approximately 0.3 µM. Evidence strongly supports Midasin as the direct physiological target of this compound, as a single point mutation in Midasin (F1093L) confers resistance to the inhibitor.[2]
To fully characterize the selectivity profile of this compound and its potential for off-target effects, it is essential to assess its activity against a panel of other structurally and functionally diverse ATPases. This guide outlines a standardized approach for such a cross-reactivity analysis.
Comparative ATPase Activity Data
The following table summarizes the known inhibitory activity of this compound against S. pombe Midasin and provides a template for comparing this activity against a representative panel of other human ATPases. Researchers can use this structure to present their own quantitative data, typically in the form of IC50 (half-maximal inhibitory concentration) values.
| ATPase Target | Class | Known Function | This compound IC50 (µM) |
| Midasin (Mdn1) | AAA+ ATPase | Ribosome biogenesis | ~0.3 |
| Na+/K+-ATPase | P-type ATPase | Ion transport, maintaining membrane potential | Data not available |
| Ca2+-ATPase (SERCA) | P-type ATPase | Calcium sequestration into the sarcoplasmic/endoplasmic reticulum | Data not available |
| H+/K+-ATPase | P-type ATPase | Gastric acid secretion | Data not available |
| p97/VCP | AAA+ ATPase | Protein quality control, ubiquitin-dependent processes | Data not available |
| Hsp90 | GHKL-ATPase | Molecular chaperone, protein folding and stability | Data not available |
| Dynein | AAA+ ATPase | Microtubule-based motor protein | Data not available |
Experimental Protocols for Cross-Reactivity Studies
To determine the cross-reactivity of this compound, a standardized in vitro ATPase activity assay should be performed for each of the selected ATPases. The Malachite Green assay is a common, sensitive, and colorimetric method for measuring the inorganic phosphate (Pi) released during ATP hydrolysis.
Principle of the Malachite Green Assay: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of inorganic phosphate released by the ATPase.
Materials:
-
Purified ATPase enzymes (e.g., Na+/K+-ATPase, SERCA, etc.)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
ATP (high purity)
-
Assay Buffer (specific to the ATPase being tested, but generally containing Tris-HCl, MgCl2, and other necessary ions)
-
Malachite Green Reagent:
-
Solution A: Ammonium molybdate in sulfuric acid.
-
Solution B: Malachite green hydrochloride in water.
-
Solution C: A stabilizing agent, such as polyvinyl alcohol or Triton X-100.
-
Working Reagent: Solutions A, B, and C are mixed in a specific ratio shortly before use.
-
-
Phosphate Standard (e.g., KH2PO4) for generating a standard curve.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Preparation of Reagents: Prepare all buffers, enzyme solutions, ATP, and the test compound (this compound) at the desired concentrations.
-
Enzyme and Inhibitor Incubation:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the specified amount of purified ATPase enzyme to each well (except for the 'no enzyme' control).
-
Add serial dilutions of this compound (or a fixed concentration for single-point screening) to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
-
Initiation of the Reaction:
-
Start the enzymatic reaction by adding a specific concentration of ATP to all wells. The final ATP concentration should ideally be at or near the Km of the specific ATPase to accurately determine competitive inhibition.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plate at the optimal temperature for the ATPase (e.g., 37°C) for a predetermined time (e.g., 20-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of the Reaction and Color Development:
-
Stop the reaction by adding the Malachite Green Working Reagent. The acidic nature of this reagent will denature the enzyme and halt ATP hydrolysis.
-
Allow the color to develop for a specified time (e.g., 20-30 minutes) at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 620-650 nm.
-
-
Data Analysis:
-
Generate a phosphate standard curve by plotting the absorbance values of the known phosphate standards against their concentrations.
-
Convert the absorbance readings of the experimental samples to the concentration of phosphate released using the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of an inhibitor against a panel of ATPases using a biochemical assay.
Caption: Workflow for ATPase cross-reactivity screening.
Conclusion
While this compound is a confirmed potent inhibitor of Midasin, its selectivity profile across the broader ATPase family remains to be fully elucidated. The experimental framework provided in this guide offers a robust methodology for researchers to systematically evaluate the cross-reactivity of this compound. Such studies are imperative for a comprehensive understanding of its mechanism of action and for predicting potential off-target effects in a therapeutic context. The resulting data will be invaluable for the continued development and application of this compound as a specific chemical probe for studying ribosome biogenesis and as a potential therapeutic agent.
References
Validating Rbin-2's Effect on Ribosome Profiling: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing ribosome profiling to gain a high-resolution snapshot of protein synthesis, the choice of chemical inhibitors is paramount to generating accurate and meaningful data. This guide provides a comparative analysis of Rbin-2 against established inhibitors used in ribosome profiling, offering experimental context and clarifying its appropriate application.
Understanding the Tools: Mechanism of Action
Ribosome profiling captures the exact positions of ribosomes on mRNA, providing a genome-wide view of active translation.[1][2] To achieve this, translation is typically arrested using chemical inhibitors. The specific inhibitor used determines the nature of the captured snapshot—be it of elongating ribosomes across the entire transcript or initiating ribosomes at start codons.
This compound: An Inhibitor of Ribosome Biogenesis
This compound is a potent and specific inhibitor of eukaryotic ribosome biogenesis.[3][4] It targets Midasin (Mdn1), an AAA+ ATPase essential for the assembly of the large 60S ribosomal subunit.[3] By inhibiting Mdn1, this compound disrupts the production of new ribosomes. This leads to a gradual depletion of the cellular pool of ribosomes, which in turn globally reduces protein synthesis over time. However, it does not directly or immediately arrest translating ribosomes on the mRNA.
Established Ribosome Profiling Inhibitors:
In contrast, inhibitors routinely used in ribosome profiling directly target the process of translation:
-
Cycloheximide (CHX): A widely used translation elongation inhibitor that binds to the E-site of the ribosome, blocking the translocation step. This freezes elongating ribosomes at their precise location on the mRNA at the moment of treatment. While effective, it's important to note that CHX can introduce certain biases, particularly in yeast, although these effects are less pronounced in mammalian cells.
-
Lactimidomycin (LTM) and Harringtonine: These are translation initiation inhibitors. Harringtonine stalls ribosomes at translation start sites, allowing for the precise mapping of initiation codons. Lactimidomycin also preferentially traps initiating 80S ribosomes where the E-site is empty. These are invaluable for identifying novel open reading frames (ORFs) and alternative translation start sites.
Comparative Effects on Ribosome Profiling Data
The choice of inhibitor has a profound and direct impact on the resulting ribosome footprint data. A hypothetical experiment treating a cell culture with each compound would yield distinct outcomes.
| Feature | This compound Treatment | Cycloheximide (CHX) Treatment | Lactimidomycin (LTM) / Harringtonine Treatment |
| Primary Effect | Inhibition of 60S ribosomal subunit biogenesis | Immediate arrest of elongating ribosomes | Arrest of initiating ribosomes at start codons |
| Ribosome Footprint | Gradual, global decrease in ribosome density over time. No specific positional arrest. | High-density footprints distributed across coding sequences. | Accumulation of footprints at translation initiation sites. |
| Application in Ribo-seq | Not suitable for generating a snapshot of active translation. Potentially useful for studying the long-term effects of impaired ribosome production. | Standard method for measuring ribosome occupancy and translation efficiency across coding regions. | Mapping translation start sites, identifying uORFs and novel ORFs. |
| Data Interpretation | Reduced overall read counts from ribosome-protected fragments. | Provides a static "snapshot" of ribosome positions during active translation. | Reveals the landscape of translation initiation across the transcriptome. |
Experimental Protocols
A generalized workflow for a ribosome profiling experiment is presented below, highlighting the points at which specific inhibitors are introduced.
Ribosome Profiling Protocol for Mammalian Cells
This protocol is an adaptation from established methods.
1. Cell Culture and Treatment:
- Grow mammalian cells to approximately 70-80% confluency.
- For Elongation Arrest: Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for 5-10 minutes at 37°C.
- For Initiation Arrest: Add harringtonine to a final concentration of 2 µg/mL and incubate for 7 minutes, followed by the addition of cycloheximide for 2 minutes to stabilize elongating ribosomes that have not yet run off.
- Note: this compound would not be added at this acute stage for the purpose of ribosome footprinting.
2. Cell Lysis and Ribosome Protection:
- Place culture dishes on ice and rapidly wash twice with ice-cold PBS containing 100 µg/mL cycloheximide.
- Lyse cells in a polysome lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide, and RNase inhibitors).
- Gently shear the lysate and clarify by centrifugation.
3. Nuclease Digestion:
- Treat the clarified lysate with RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I should be determined empirically for each cell type.
- Stop the digestion by adding an RNase inhibitor.
4. Monosome Isolation:
- Layer the digested lysate onto a sucrose gradient (e.g., 10-50%) and ultracentrifuge to separate monosomes from polysomes and other cellular components.
- Fractionate the gradient and collect the monosome peak.
5. Library Preparation and Sequencing:
- Extract the RNA from the monosome fraction.
- Isolate the ribosome-protected fragments (RPFs), which are typically around 30 nucleotides in length, by size selection on a denaturing polyacrylamide gel.
- Perform 3' adapter ligation, reverse transcription, circularization, and PCR amplification to generate a sequencing library.
- Sequence the library using a high-throughput sequencing platform.
6. Data Analysis:
- Remove adapter sequences and filter for quality.
- Align reads to the reference genome or transcriptome.
- Analyze the distribution of footprints to determine ribosome density, identify translated ORFs, and assess translation efficiency. Specialized software like riboviz 2 can be used for this analysis.
Visualizing the Mechanisms
To further clarify the distinct roles of these compounds, the following diagrams illustrate the translation process and the experimental workflow.
Caption: Mechanism of action for this compound and common ribosome profiling inhibitors.
Caption: A generalized workflow for ribosome profiling experiments.
Conclusion
References
- 1. Ribosome profiling - Wikipedia [en.wikipedia.org]
- 2. Ribosome profiling reveals the what, when, where and how of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
A Comparative Guide to the Cellular Phenotypes Induced by Rbin-2 and Diazaborine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular phenotypes induced by two inhibitors of ribosome biogenesis, Rbin-2 and diazaborine. By presenting supporting experimental data, detailed methodologies, and visual representations of the pathways involved, this document aims to be a valuable resource for researchers investigating ribosome assembly and for professionals in the field of drug development.
Introduction
Ribosome biogenesis is a fundamental cellular process essential for protein synthesis and cell growth. Its intricate and highly regulated nature makes it a compelling target for therapeutic intervention, particularly in oncology. This compound and diazaborine are two small molecule inhibitors that disrupt eukaryotic ribosome biogenesis, albeit through different mechanisms and with distinct cellular consequences. This guide offers an objective comparison of their effects on cellular phenotypes, supported by available experimental evidence.
Mechanism of Action
This compound
This compound is a potent and reversible inhibitor of the AAA+ (ATPases Associated with diverse cellular activities) protein Midasin (Mdn1).[1] Mdn1 is a crucial factor in the maturation of the pre-60S ribosomal subunit in the nucleolus. By inhibiting the ATPase activity of Mdn1, this compound stalls the assembly of the large ribosomal subunit, leading to the accumulation of precursor ribosomal RNAs (pre-rRNAs) and blocking the nuclear export of pre-60S particles.
Diazaborine
In eukaryotic cells, specifically in yeast, diazaborine targets a different AAA+ ATPase, Drg1.[2][3] Drg1 is involved in the cytoplasmic maturation of the 60S ribosomal subunit. Diazaborine inhibits the ATP hydrolysis activity of Drg1, which in turn blocks the release of the shuttling protein Rlp24 from the pre-60S particle.[2][4] This inhibition prevents the final steps of large ribosomal subunit maturation in the cytoplasm. It is important to note that in Gram-negative bacteria, diazaborine has a different target and mechanism of action, inhibiting fatty acid biosynthesis.
Comparative Analysis of Cellular Phenotypes
The inhibition of ribosome biogenesis by this compound and diazaborine triggers a cascade of cellular events, leading to distinct phenotypes. A summary of these effects is presented below.
| Feature | This compound | Diazaborine (in Yeast) |
| Primary Target | Midasin (Mdn1) | Drg1 |
| Affected Ribosomal Subunit | 60S | 60S |
| Site of Action | Nucleolus/Nucleus | Cytoplasm |
| Effect on pre-rRNA Processing | Accumulation of 35S, 27S, and 7S pre-rRNAs. | Accumulation of 35S and 27SA2 pre-rRNAs; reduced levels of 7S pre-rRNA. |
| Effect on Ribosomal Subunit Levels | Blocked nuclear export of pre-60S subunits. | Reduction of free 60S subunits and formation of "half-mers" (polysomes with an unjoined 43S preinitiation complex). |
| Effect on Protein Localization | - | Redistribution of Nop4p from the nucleolus to the nuclear periphery. |
| Cell Growth | Potent growth inhibition. | Growth inhibition. |
| Cell Cycle | Likely induces cell cycle arrest, a common consequence of ribosome biogenesis stress. | Inhibition of ribosome biogenesis is known to cause cell cycle arrest, though specific studies on diazaborine's effect are limited. |
| Apoptosis | The direct effect on apoptosis is not well-documented. | Inhibition of ribosome biogenesis can induce apoptosis, but direct evidence for diazaborine-induced apoptosis in yeast requires further investigation. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and cellular effects of this compound and diazaborine.
Table 1: Potency of this compound and Diazaborine
| Compound | Assay | Organism/Cell Line | Value | Reference |
| This compound | Growth Inhibition (GI50) | Schizosaccharomyces pombe | 14 ± 1 nM | |
| This compound | Cell Viability (IC50) | A375 malignant melanoma | 680 nM | |
| Diazaborine | Minimum Inhibitory Concentration (MIC) | Saccharomyces cerevisiae (in minimal medium) | ~5 µg/mL | |
| Diazaborine | Effective Concentration for Inhibition | Saccharomyces cerevisiae (in YPD medium) | 100 µg/mL |
Table 2: Effects on Ribosome Biogenesis Markers
| Compound | Marker | Effect | Organism/Cell Line | Reference |
| This compound | Mdn1 ATPase Activity | Dose-dependent inhibition | Recombinant Mdn1 | |
| Diazaborine | Drg1 ATPase Activity | Inhibition of Rlp24-stimulated activity | Recombinant Drg1 | |
| Diazaborine | 60S/40S Subunit Ratio | Decrease | Saccharomyces cerevisiae |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of this compound action on 60S ribosome biogenesis.
Caption: Mechanism of diazaborine action on 60S ribosome biogenesis in yeast.
Caption: General experimental workflow for analyzing cellular phenotypes.
Experimental Protocols
Yeast Growth and Drug Treatment
-
Yeast Strains: Saccharomyces cerevisiae strains (e.g., W303) are commonly used.
-
Media: Cells are typically grown in rich medium (YPD) or synthetic defined (SD) minimal medium.
-
Diazaborine Treatment: For polysome analysis, yeast cultures in the early log phase (A600 of ~0.6) are treated with 100 µg/mL diazaborine in YPD for 30 minutes to 2 hours. For pulse-chase labeling, a concentration of 5 µg/mL is used in minimal medium.
-
This compound Treatment: Specific protocols for this compound treatment in yeast are less detailed in the available literature but would likely involve determining the minimal inhibitory concentration and treating log-phase cultures for various durations.
Polysome Profiling
-
Yeast cultures are treated with the inhibitor and then with cycloheximide (100 µg/mL) to arrest translation.
-
Cells are harvested, washed, and lysed in a buffer containing cycloheximide.
-
The cell lysate is layered onto a sucrose gradient (e.g., 10-50%) and centrifuged at high speed.
-
The gradient is fractionated, and the absorbance at 254 nm is continuously measured to detect 40S, 60S, 80S monosomes, and polysomes.
Analysis of pre-rRNA Processing
-
RNA Extraction: Total RNA is extracted from treated and untreated yeast cells using methods like hot acid phenol extraction.
-
Northern Blotting: RNA is separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with radiolabeled probes specific for different pre-rRNA species.
-
RT-qPCR: Reverse transcription followed by quantitative PCR can be used to quantify the levels of specific pre-rRNA intermediates.
Cell Cycle Analysis by Flow Cytometry
-
Yeast cells are harvested, washed, and fixed in 70% ethanol.
-
The fixed cells are washed and treated with RNase A to remove RNA.
-
Cells are stained with a DNA-intercalating dye such as propidium iodide (PI) or SYTOX Green.
-
The DNA content of individual cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This is a common method to detect apoptosis.
-
Yeast spheroplasts are prepared by enzymatic digestion of the cell wall.
-
Spheroplasts are incubated with FITC-conjugated Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells.
-
PI is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
The stained cells are analyzed by flow cytometry or fluorescence microscopy.
-
Conclusion
This compound and diazaborine both effectively inhibit ribosome biogenesis, but their distinct molecular targets and cellular sites of action result in different downstream cellular phenotypes. This compound acts early in the nucleolus by targeting Mdn1, leading to a broad accumulation of pre-rRNAs and a block in pre-60S particle export. In contrast, diazaborine acts later in the cytoplasm on Drg1, causing a more specific defect in the final maturation of the 60S subunit.
While both compounds are potent inhibitors of cell growth, a detailed comparative analysis of their effects on cell cycle progression and apoptosis induction requires further investigation. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies. A deeper understanding of the differential cellular responses to these inhibitors will be invaluable for the development of more targeted and effective ribosome biogenesis-directed therapies.
References
- 1. Establishment of an imaging-based screening pipeline for the identification of human ribosome biogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Drug Diazaborine Blocks Ribosome Biogenesis by Inhibiting the AAA-ATPase Drg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Budding Yeast Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Rbin-2: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Rbin-2 must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While this compound is classified as a non-hazardous substance, following established laboratory waste management protocols is essential. This guide provides detailed, step-by-step instructions for the safe disposal of this compound.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. Despite its non-hazardous classification, standard laboratory safety practices should be observed to minimize any potential risks.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Safety goggles with side-shields to protect the eyes from splashes.
-
Standard laboratory gloves.
-
An impervious laboratory coat.
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or aerosols. An accessible safety shower and eye wash station should be readily available.[1]
This compound Disposal Protocol
The following table outlines the recommended disposal procedures for different forms of this compound waste.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) department. The container must be clearly labeled as "Hazardous Waste" or as per institutional guidelines, with the full chemical name. |
| This compound Solutions | Absorb liquid waste with a non-combustible absorbent material such as vermiculite, sand, or earth. The absorbed material should then be collected in a sealed container and disposed of as chemical waste via your institution's EHS department. Do not dispose of this compound solutions down the drain.[1] |
| Contaminated Labware (e.g., pipette tips, tubes) | All disposable labware contaminated with this compound should be placed in a designated hazardous waste container and disposed of through your institution's EHS program. |
| Empty this compound Containers | Triple-rinse the empty container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous chemical waste. Subsequent rinsates can typically be disposed of down the drain with copious amounts of water, pending local regulations. After rinsing, deface the label and dispose of the container as regular solid waste or according to your institution's recycling program. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of various forms of this compound waste.
Spill Management
In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[1] Wearing appropriate PPE, contain and clean up the spill.
-
For solid spills: Carefully sweep the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills: Cover the spill with an inert absorbent material.[1] Once absorbed, collect the material into a suitable container for disposal.
After the spill has been cleaned, decontaminate the area with a suitable cleaning agent. All materials used for the cleanup should be disposed of as hazardous waste through your institution's EHS department.
References
Essential Safety and Operational Guide for Handling Rbin-2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and operational guidance for the handling of Rbin-2, a potent, cell-permeable, and reversible inhibitor of the AAA+ ATPase Midasin (Mdn1), which plays a critical role in eukaryotic ribosome biogenesis.[1] Given the absence of a specific Safety Data Sheet (SDS), this guide is based on the known chemical properties of this compound, general laboratory safety protocols for hazardous compounds, and information on similar research chemicals.
Immediate Safety and Handling Protocols
This compound is a potent bioactive compound intended for research use only and is not for human or veterinary use.[2] Standard laboratory procedures for handling hazardous chemicals should be strictly followed.
Personal Protective Equipment (PPE)
Due to its cell-permeable nature and biological potency, a comprehensive PPE strategy is mandatory to prevent accidental exposure.
| PPE Category | Item | Specification and Protocol |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Double-gloving is recommended. Change gloves immediately if contaminated, punctured, or torn. Do not reuse disposable gloves. |
| Eye Protection | Safety Goggles or Glasses | Must be worn at all times when handling this compound powder or solutions. A face shield is required when there is a risk of splashing. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required. Consider a chemically resistant apron for large quantities or when splashing is likely. |
| Respiratory Protection | Fume Hood | All handling of this compound powder and preparation of stock solutions must be conducted in a certified chemical fume hood to avoid inhalation of airborne particles. |
Engineering Controls
A properly functioning and certified chemical fume hood is the primary engineering control for handling this compound in its solid form and for preparing stock solutions.
Hygiene Practices
-
Avoid all skin and eye contact.
-
Do not inhale dust or aerosols.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 2032282-97-4 |
| Molecular Formula | C₁₃H₁₁BrN₄S |
| Molecular Weight | 335.22 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage Temperature | -20°C for long-term storage |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling and management of this compound in a laboratory setting.
Disposal Plan
All materials contaminated with this compound, including unused solutions, pipette tips, and culture media, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a clearly labeled hazardous chemical waste container. |
| DMSO Stock Solutions | Collect in a sealed, properly labeled hazardous waste container for organic solvents. |
| Contaminated Labware | Dispose of disposable items (e.g., pipette tips, tubes) in a designated hazardous waste container. Decontaminate reusable glassware with a suitable solvent (e.g., ethanol) before washing. |
| Aqueous Solutions (e.g., cell media) | Collect in a labeled hazardous aqueous waste container. Do not pour down the drain. |
Follow all institutional, local, and national regulations for hazardous waste disposal.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminant. |
| Major Spill | Evacuate the area immediately. Alert others and your supervisor. Contact your institution's emergency response team. |
Experimental Protocol: Inhibition of Ribosome Biogenesis
The following is a general protocol for treating cells with this compound to study its effects on ribosome biogenesis, based on the methodology described by Kawashima et al. (2016).
Materials
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line being used
-
Cell line of interest
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure
-
Preparation of this compound Stock Solution: a. In a chemical fume hood, carefully weigh the desired amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution. c. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. d. Store the aliquots at -20°C.
-
Cell Treatment: a. Culture cells to the desired confluency in appropriate culture vessels. b. On the day of the experiment, dilute the 10 mM this compound stock solution in pre-warmed cell culture medium to the desired final working concentration (e.g., 10-100 nM, the optimal concentration should be determined empirically for each cell line). c. Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. d. As a control, treat a parallel set of cells with medium containing the same final concentration of DMSO used for the this compound treatment. e. Incubate the cells for the desired period (e.g., 1-24 hours) under standard culture conditions.
-
Analysis of Ribosome Biogenesis: a. Following incubation, cells can be harvested for various downstream analyses to assess the impact on ribosome biogenesis. b. rRNA Processing: Extract total RNA and analyze pre-rRNA processing by Northern blotting or qRT-PCR. Accumulation of specific pre-rRNA species can indicate a block in ribosome biogenesis. c. Ribosomal Protein Localization: For cells expressing fluorescently tagged ribosomal proteins, analyze their subcellular localization using fluorescence microscopy. A common indicator of ribosome biogenesis inhibition is the accumulation of ribosomal proteins in the nucleolus.
Mechanism of Action: this compound Signaling Pathway
This compound directly targets and inhibits the AAA+ ATPase activity of Midasin (Mdn1), an essential factor in the maturation of the pre-60S ribosomal subunit. This inhibition disrupts the assembly of functional 60S ribosomal subunits, ultimately leading to a block in protein synthesis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
